Linrodostat
Descripción
Propiedades
IUPAC Name |
(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTIYQIPSAGSBP-KLAILNCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1923833-60-6 | |
| Record name | BMS-986205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1923833606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linrodostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LINRODOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7729F42K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Linrodostat's Mechanism of Action in Cancer: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of linrodostat, a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in the context of cancer therapy. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The IDO1 Pathway and Immune Evasion in Cancer
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses.[1][2] In normal physiological conditions, IDO1 helps maintain immune tolerance.[1] However, many tumors exploit the IDO1 pathway to create an immunosuppressive tumor microenvironment, thereby evading immune destruction.[3][4] IDO1 is the rate-limiting enzyme that catalyzes the conversion of the essential amino acid tryptophan into kynurenine.[1][2] This process has two major consequences for the anti-tumor immune response:
-
Tryptophan Depletion: The depletion of tryptophan in the tumor microenvironment inhibits the proliferation and activation of effector T-cells, which are crucial for killing cancer cells.[2][5]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T-cells (Tregs), which suppress the activity of effector T-cells.[2][5]
High IDO1 expression in tumors is often associated with a poor prognosis, disease progression, and reduced survival.[3] This has made IDO1 an attractive target for cancer immunotherapy.
This compound: A Selective IDO1 Inhibitor
This compound (also known as BMS-986205) is an orally available, selective inhibitor of the IDO1 enzyme.[3][5] Its mechanism of action is centered on the direct and potent inhibition of IDO1, leading to a reversal of the immunosuppressive effects mediated by the IDO1 pathway.
Molecular Mechanism of Action
This compound functions by occupying the heme cofactor-binding site of the IDO1 enzyme.[3] This competitive binding prevents the natural substrate, tryptophan, from accessing the active site, thereby blocking the catalytic activity of IDO1.[6] By inhibiting IDO1, this compound effectively reduces the production of kynurenine from tryptophan.[3][5]
Selectivity and Potency
This compound is a highly selective inhibitor of IDO1. It demonstrates no significant inhibitory activity against tryptophan 2,3-dioxygenase (TDO2), another enzyme capable of metabolizing tryptophan, or against murine IDO2.[3] This selectivity is crucial as it minimizes off-target effects and spares the normal physiological metabolism of tryptophan in tissues like the liver where TDO is prevalent.[3]
Signaling Pathways and Cellular Effects
The inhibition of IDO1 by this compound initiates a cascade of events within the tumor microenvironment, ultimately leading to the restoration of anti-tumor immunity.
Reversal of Tryptophan Depletion and Kynurenine-Mediated Immunosuppression
By blocking the conversion of tryptophan to kynurenine, this compound addresses both arms of the IDO1-mediated immunosuppression:
-
Restoration of Tryptophan Levels: This alleviates the local tryptophan starvation, allowing for the normal proliferation and activation of effector T-cells and Natural Killer (NK) cells.[5]
-
Reduction of Kynurenine Levels: This decreases the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that is activated by kynurenine and contributes to the immunosuppressive phenotype.[1][7] The reduction in kynurenine also curtails the expansion and function of immunosuppressive Tregs.[5]
Synergy with Checkpoint Inhibitors
The restoration of a T-cell-inflamed tumor microenvironment by this compound provides a strong rationale for its combination with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies.[3] Preclinical models have demonstrated that the concurrent blockade of IDO1 and the PD-1 pathway can lead to synergistic anti-tumor effects.[3][8] The proposed mechanism for this synergy involves this compound enabling the activation and infiltration of T-cells into the tumor, which can then be more effectively unleashed by checkpoint inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and clinical investigation of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 Value | Reference |
| IDO1 Enzyme Inhibition | - | 1.7 nM | [9] |
| Kynurenine Production (human IDO1) | HeLa | 1.7 nM | [9] |
| Kynurenine Production (human IDO1) | HEK293 | 1.1 nM | [9] |
| Kynurenine Production (TDO) | HEK293 | >2000 nM | [9] |
Table 2: Overview of a Phase 1/2 Clinical Trial with this compound
| Trial Identifier | NCT02658890 |
| Phase | 1/2 |
| Patient Population | Advanced solid tumors or hematologic malignancies |
| Interventions | Part 1 (Dose Escalation): this compound (25-400 mg QD) + Nivolumab |
| Part 2 (Dose Expansion): this compound (100 or 200 mg QD) + Nivolumab | |
| Part 3 (Triplet): this compound (20-100 mg QD) + Nivolumab + Ipilimumab | |
| Enrollment | Part 1: 55 patientsPart 2: 494 patientsPart 3: 41 patients |
| Maximum Tolerated Dose (MTD) of this compound | 200 mg |
| Key Findings | - Manageable safety profile.- Kynurenine levels decreased with this compound treatment.- Responses observed across various tumor types. |
| Reference | [3][10] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kynurenine Production Assay (HeLa and HEK293 Cells)
This protocol is a representative example based on standard methodologies for assessing IDO1 inhibitor potency.
-
Cell Culture: HeLa or HEK293 cells engineered to express human IDO1 are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency in 96-well plates.
-
Compound Preparation: this compound is serially diluted in DMSO to achieve a range of concentrations.
-
Cell Treatment: The culture medium is replaced with a medium containing a pro-inflammatory stimulus (e.g., IFN-γ) to induce IDO1 expression, along with the various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for tryptophan metabolism.
-
Kynurenine Measurement: The supernatant is collected, and the concentration of kynurenine is measured. This is typically done using a colorimetric assay based on the reaction of kynurenine with p-dimethylaminobenzaldehyde (PDAB), which forms a yellow product measured spectrophotometrically (e.g., at 480 nm). Alternatively, LC-MS/MS can be used for more sensitive quantification.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits kynurenine production by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.
Clinical Trial Protocol (NCT02658890 - Representative Outline)
This protocol provides a simplified overview of the clinical trial design.
-
Patient Selection: Patients with advanced, unresectable, or metastatic solid tumors or hematologic malignancies who have progressed on standard therapies are screened for eligibility. Key inclusion criteria often include an ECOG performance status of 0 or 1.
-
Randomization and Treatment Arms:
-
Dose Escalation (Part 1): Patients receive escalating doses of oral this compound once daily in combination with a standard dose of intravenous nivolumab to determine the MTD.
-
Dose Expansion (Part 2): Patients with specific tumor types receive the MTD of this compound plus nivolumab.
-
Triplet Cohort (Part 3): Patients receive this compound in combination with both nivolumab and ipilimumab.
-
-
Treatment Cycles: Treatment is administered in cycles, typically 28 days. This compound is taken daily, while nivolumab and ipilimumab are administered intravenously at specified intervals within the cycle.
-
Assessments:
-
Safety and Tolerability: Adverse events are monitored and graded throughout the study according to CTCAE. Dose-limiting toxicities are assessed in the dose-escalation phase.
-
Pharmacokinetics: Blood samples are collected at various time points to determine the concentration profile of this compound.
-
Pharmacodynamics: Blood samples are analyzed for changes in the tryptophan to kynurenine ratio as a biomarker of IDO1 inhibition.
-
Efficacy: Tumor responses are assessed using imaging (e.g., CT or MRI) at baseline and regular intervals, evaluated according to RECIST or irRECIST criteria.
-
-
Biomarker Analysis: Tumor biopsies and blood samples may be collected to evaluate biomarkers that could predict response, such as IFN-γ gene expression signatures and TDO gene expression.
Conclusion
This compound is a selective and potent oral inhibitor of the IDO1 enzyme. Its mechanism of action directly targets a key pathway of tumor-mediated immune evasion. By blocking the conversion of tryptophan to the immunosuppressive metabolite kynurenine, this compound restores the function of effector immune cells and alleviates the suppressive tumor microenvironment. This makes it a rational agent for combination therapy with immune checkpoint inhibitors. While further development of this compound has been discontinued, the clinical and translational data from its studies continue to provide valuable insights for the future development of therapies targeting the IDO1 pathway.[3]
References
- 1. d-nb.info [d-nb.info]
- 2. fortislife.com [fortislife.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Facebook [cancer.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor this compound Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Linrodostat's Target Engagement with IDO1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement of linrodostat (BMS-986205), a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for assessing target engagement, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Rationale for IDO1 Inhibition in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that has emerged as a significant target in cancer immunotherapy.[1][2] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] In the tumor microenvironment, the overexpression of IDO1 by tumor cells, stromal cells, and immune cells leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[3][5][6] This creates a tolerogenic environment that allows tumors to evade immune surveillance.[1]
This compound (formerly BMS-986205) is an orally available, potent, and selective inhibitor of the IDO1 enzyme.[5][7] By blocking the catalytic activity of IDO1, this compound aims to restore anti-tumor immunity by increasing tryptophan levels and reducing immunosuppressive kynurenine levels within the tumor microenvironment, thereby enhancing the activity of effector T-cells and other immune cells.[6][7]
Mechanism of Action of this compound
This compound is an irreversible inhibitor of IDO1.[8][9] It exerts its inhibitory effect by specifically targeting and binding to the heme cofactor-binding site of the apo-IDO1 enzyme (the enzyme without its heme cofactor).[10] This mechanism prevents the subsequent binding of the heme cofactor, which is necessary for the enzyme's catalytic activity.[10] This irreversible inhibition leads to a sustained blockade of tryptophan catabolism.[8]
Quantitative Data on this compound's IDO1 Target Engagement
The following tables summarize the key quantitative data demonstrating this compound's potency and selectivity for IDO1, as well as its pharmacokinetic and pharmacodynamic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay System | Endpoint | This compound IC50 (nM) | Reference Compound (IC50, nM) |
| HeLa cells (IFNγ-stimulated) | Kynurenine Production | 1.7 | Epacadostat: Not specified |
| HEK293 cells expressing human IDO1 | Kynurenine Production | 1.1 | Epacadostat: Not specified |
| HEK293 cells expressing human TDO | Kynurenine Production | >2000 | Not applicable |
| SKOV3 tumor serum (in vivo) | Kynurenine Production | 3.4 | Not applicable |
Data sourced from multiple preclinical studies.[6][8]
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Bioavailability | Systemic Clearance | Key Findings |
| Mouse | High | Low to Moderate | Favorable profile supporting in vivo efficacy studies. |
| Rat | High | Low to Moderate | Demonstrates good oral exposure. |
| Monkey | High | Low to Moderate | Supports potential for once-daily dosing in humans. |
Preclinical studies have consistently shown that this compound possesses high oral bioavailability and low to moderate systemic clearance across different species, indicating favorable pharmacokinetic properties for clinical development.[10]
Table 3: In Vivo Pharmacodynamics of this compound (Mouse Xenograft Model)
| This compound Dose (mg/kg, once daily) | Tumor Kynurenine Reduction |
| 1 | Significant reduction |
| 3 | Dose-dependent reduction |
| 10 | Maintained >30% reduction 24h post-last dose |
Data from a human tumor xenograft model in mice demonstrates a clear dose-dependent reduction in intratumoral kynurenine levels upon oral administration of this compound.[6]
Table 4: Clinical Pharmacodynamics of this compound in Patients with Advanced Cancers
| This compound Dose (once daily) | Mean Serum Kynurenine Reduction |
| 25 mg | >45% |
| 50 mg | >45% |
| 100 mg | ~60% |
| 200 mg | ~60% |
In a Phase 1/2a clinical trial, this compound demonstrated potent and sustained reduction of serum kynurenine levels in patients with advanced cancers.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the target engagement of this compound with IDO1.
Cell-Based IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human interferon-gamma (IFNγ)
-
L-tryptophan
-
This compound or other test compounds
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with human IFNγ at a final concentration of 10 ng/mL to induce IDO1 expression.
-
Concurrently, add serial dilutions of this compound or test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Add L-tryptophan to a final concentration of 15 µg/mL. The total volume in each well should be 200 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well containing the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the clear supernatant to another 96-well plate.
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.
-
Measure the absorbance at 480 nm using a microplate reader. The absorbance is proportional to the amount of kynurenine produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Kynurenine and Tryptophan Quantification by High-Performance Liquid Chromatography (HPLC)
This method provides accurate quantification of kynurenine and tryptophan in biological samples.
Materials:
-
HPLC system with a UV or diode array detector and a C18 reverse-phase column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3 µm).
-
Mobile Phase: 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile.
-
Tryptophan and kynurenine standards.
-
Trichloroacetic acid (TCA).
-
Centrifuge.
Protocol:
-
Sample Preparation (from cell culture supernatant or plasma):
-
To 100 µL of sample, add 10 µL of 6.1 N TCA to precipitate proteins.
-
Vortex and incubate at 50°C for 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject 5-20 µL of the prepared sample onto the C18 column.
-
Run the HPLC with an isocratic mobile phase of 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile at a flow rate of 0.8 mL/min.
-
Detect tryptophan by measuring absorbance at 286 nm and kynurenine at 360 nm.
-
The run time is typically around 10 minutes.
-
-
Quantification:
-
Generate standard curves for both tryptophan and kynurenine using known concentrations of the standards.
-
Quantify the concentrations in the samples by comparing the peak areas to the standard curves.
-
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of this compound to restore T-cell proliferation in an immunosuppressive environment created by IDO1-expressing cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
-
Dendritic cells (DCs) generated from one donor's PBMCs.
-
CD4+ T-cells isolated from the other donor's PBMCs.
-
RPMI 1640 medium with 10% human serum.
-
This compound or other test compounds.
-
[3H]-thymidine or other proliferation assay reagent (e.g., CFSE).
-
96-well U-bottom plates.
Protocol:
-
One-way MLR setup:
-
Co-culture responder CD4+ T-cells (1 x 10^5 cells/well) with irradiated (to prevent their proliferation) allogeneic stimulator DCs (e.g., 1 x 10^4 cells/well) in a 96-well U-bottom plate.
-
-
Treatment:
-
Add serial dilutions of this compound or a vehicle control to the co-cultures.
-
-
Incubation:
-
Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
Proliferation Measurement:
-
For the final 18-24 hours of incubation, add [3H]-thymidine (1 µCi/well) to each well.
-
Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter. The amount of incorporated radioactivity is proportional to the degree of T-cell proliferation.
-
Alternatively, label responder T-cells with CFSE before co-culture and measure the dilution of the dye by flow cytometry as an indicator of proliferation.
-
-
Data Analysis:
-
Plot the T-cell proliferation (e.g., counts per minute) against the concentration of the inhibitor to determine the effect of the compound on restoring the immune response.
-
Visualizations
The following diagrams illustrate the IDO1 signaling pathway, the experimental workflow for assessing IDO1 inhibition, and the logical relationship of this compound's action.
Caption: The IDO1 signaling pathway leading to immune suppression in the tumor microenvironment.
Caption: Experimental workflow for assessing this compound's IDO1 inhibitory activity.
Caption: Logical flow of this compound's mechanism of action to restore anti-tumor immunity.
Conclusion
This compound is a potent and selective irreversible inhibitor of IDO1 that demonstrates robust target engagement both in preclinical models and in clinical settings. By effectively blocking the immunosuppressive IDO1 pathway, this compound leads to a significant reduction in kynurenine levels and has been shown to restore T-cell proliferation. The comprehensive data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other IDO1 inhibitors as promising immuno-oncology agents.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Phase I/II trial of BMS-986,205 and nivolumab as first line therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Bristol Myers Squibb - Encouraging Response Observed with Opdivo (nivolumab) Plus Investigational IDO1 Inhibitor, BMS-986205, in Heavily Pre-Treated Patients with Advanced Cancers in Phase 1/2a Study CA017-003 [news.bms.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Linrodostat's Role in Reversing Immune Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linrodostat (BMS-986205) is an investigational, orally available small molecule that acts as a potent and selective irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key metabolic enzyme that plays a critical role in mediating immune suppression within the tumor microenvironment.[4][5] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 orchestrates a complex network of immunosuppressive effects that allow cancer cells to evade immune surveillance.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in reversing immune suppression, and a summary of key preclinical and clinical data.
Core Mechanism of Action: Inhibition of the IDO1 Pathway
The immunosuppressive effects of IDO1 are primarily mediated through two key mechanisms: tryptophan depletion and the accumulation of kynurenine and its downstream metabolites.[5] Tryptophan is essential for the proliferation and function of effector T cells and natural killer (NK) cells.[2] Its depletion by IDO1 leads to the arrest of T cell proliferation and induction of anergy.[2]
Conversely, the accumulation of kynurenine actively promotes an immunosuppressive environment by:
-
Inducing the differentiation and activation of regulatory T cells (Tregs): Tregs are potent suppressors of anti-tumor immune responses.[2]
-
Suppressing the activity of effector T cells and NK cells: This further dampens the cytotoxic immune response against cancer cells.[2]
-
Promoting the recruitment of myeloid-derived suppressor cells (MDSCs): MDSCs are another population of immunosuppressive cells that contribute to a tolerogenic tumor microenvironment.
This compound, as a highly specific and irreversible inhibitor of IDO1, directly counteracts these immunosuppressive mechanisms. By blocking the enzymatic activity of IDO1, this compound prevents the conversion of tryptophan to kynurenine.[1] This leads to the restoration of local tryptophan levels and a significant reduction in kynurenine concentrations within the tumor microenvironment, thereby reversing IDO1-mediated immune suppression and reactivating anti-tumor immunity.[1][5]
Data Presentation
Preclinical Activity of this compound
| Parameter | Cell Line/Assay | Value | Reference |
| IC50 (IDO1 Enzyme Inhibition) | Cell-free assay | 1.7 nM | [1] |
| IC50 (Kynurenine Production) | IDO1-HEK293 cells | 1.1 nM | [2][3] |
| IC50 (Kynurenine Production) | HeLa cells | 1.7 nM | [1] |
| IC50 (Cell Viability) | SKOV-3 and Jurkat clone E6-1 cells | 6.3 μM | [2][3] |
Clinical Efficacy of this compound in Combination with Nivolumab (NCT02658890)
| Tumor Type | Treatment Status | Number of Patients | Objective Response Rate (ORR) | Reference |
| Advanced Solid Tumors | Heavily Pretreated | 55 (Part 1), 494 (Part 2), 41 (Part 3) | Responses observed across various cohorts | [4][5] |
| Advanced Bladder Cancer | Immunotherapy-naïve | Not specified in detail | 37% | [4] |
| Advanced Cervical Cancer | Heavily Pretreated | Not specified in detail | Preliminary antitumor activity observed | [4] |
Note: The clinical trial NCT02658890 was a large, multi-part study. The provided data represents a high-level summary. More detailed efficacy data, including Duration of Response (DOR) and Progression-Free Survival (PFS) for specific tumor cohorts, are not fully available in the public domain.
Experimental Protocols
In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on the IDO1 enzyme.
Methodology:
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), reaction buffer (e.g., potassium phosphate buffer), and a detection reagent for kynurenine.
-
Procedure: a. The IDO1 enzyme is incubated with varying concentrations of this compound in the reaction buffer. b. The enzymatic reaction is initiated by the addition of L-tryptophan. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). d. The reaction is stopped, and the amount of kynurenine produced is quantified using a suitable detection method (e.g., spectrophotometry or a fluorometric assay).
-
Data Analysis: The concentration of this compound that inhibits 50% of the IDO1 enzyme activity (IC50) is calculated.
Cell-Based Kynurenine Production Assay
Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular context.
Methodology:
-
Cell Lines: Human cancer cell lines that express IDO1, such as HeLa or SKOV-3 cells, or HEK293 cells engineered to overexpress IDO1.[1][2][3]
-
Procedure: a. Cells are seeded in multi-well plates and allowed to adhere. b. To induce IDO1 expression, cells can be stimulated with interferon-gamma (IFN-γ). c. Cells are then treated with a range of concentrations of this compound. d. After an incubation period, the cell culture supernatant is collected. e. The concentration of kynurenine in the supernatant is measured using methods such as HPLC or a colorimetric assay.
-
Data Analysis: The concentration of this compound that reduces kynurenine production by 50% (IC50) is determined.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To evaluate the effect of this compound on T cell proliferation in response to allogeneic stimulation, a surrogate for an immune response.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors. One population serves as the "responder" T cells, and the other as the "stimulator" cells (often dendritic cells).
-
Procedure: a. The stimulator cells are treated with mitomycin C or irradiation to prevent their proliferation. b. Responder T cells are co-cultured with the treated stimulator cells in the presence of varying concentrations of this compound. c. The co-culture is incubated for several days to allow for T cell activation and proliferation. d. T cell proliferation is measured using methods such as [3H]-thymidine incorporation or a fluorescent dye-based proliferation assay (e.g., CFSE).
-
Data Analysis: The ability of this compound to restore T cell proliferation in the presence of IDO1-expressing cells is quantified.[1]
In Vivo Tumor Xenograft Model
Objective: To assess the in vivo efficacy of this compound in reducing tumor growth and modulating the tumor microenvironment.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Human cancer cells, such as SKOV-3, are implanted subcutaneously into the mice.[6]
-
Treatment: Once tumors are established, mice are treated with this compound (administered orally), a vehicle control, and potentially other therapies (e.g., checkpoint inhibitors).[1]
-
Endpoints: a. Tumor Growth: Tumor volume is measured regularly throughout the study. b. Pharmacodynamics: At the end of the study, tumors and plasma can be collected to measure the levels of tryptophan and kynurenine to confirm target engagement.
-
Data Analysis: The effect of this compound on tumor growth inhibition and the modulation of the tryptophan-kynurenine pathway are evaluated.
Mandatory Visualization
Caption: this compound inhibits IDO1, reversing immune suppression.
Caption: Workflow for a one-way Mixed Lymphocyte Reaction assay.
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental mechanism of tumor immune evasion. By irreversibly inhibiting the IDO1 enzyme, this compound effectively reverses the immunosuppressive effects of tryptophan depletion and kynurenine accumulation. This leads to the restoration of anti-tumor immunity by enhancing the function of effector T cells and NK cells while reducing the influence of regulatory T cells. The preclinical and clinical data gathered to date support the continued investigation of this compound, particularly in combination with other immunotherapies, as a potential strategy to overcome resistance to immune checkpoint blockade and improve outcomes for patients with various malignancies. Further research is warranted to fully elucidate its clinical potential across different tumor types and in various combination regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. marinbio.com [marinbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor this compound Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
Investigating the enzymatic inhibition of IDO1 by Linrodostat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) by the selective, orally available inhibitor, Linrodostat (also known as BMS-986205). This document details the mechanism of action, quantitative inhibition data, experimental protocols, and relevant signaling pathways to support further research and development in the field of cancer immunotherapy.
Introduction to IDO1 and its Role in Immuno-oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] By converting the essential amino acid L-tryptophan to N-formylkynurenine, IDO1 plays a critical role in creating an immunosuppressive tumor microenvironment.[1][2] The depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines, lead to the suppression of effector T-cell proliferation and function, while promoting the activity of regulatory T-cells (Tregs).[3][4] This enzymatic activity allows cancer cells to evade immune surveillance, making IDO1 a compelling therapeutic target in oncology.[3][5]
This compound (BMS-986205): An Irreversible IDO1 Inhibitor
This compound is a potent and selective inhibitor of IDO1.[6][7] It is an orally bioavailable small molecule that has been investigated in multiple clinical trials for the treatment of various advanced cancers.[8]
Mechanism of Action
This compound acts as an irreversible inhibitor of IDO1.[6][7] Its mechanism is distinct from competitive inhibitors that bind to the heme cofactor. Instead, this compound binds to the heme-free apo-form of the IDO1 enzyme.[1][9] This binding prevents the re-association of the heme cofactor, thereby locking the enzyme in an inactive state.[9] This irreversible inhibition leads to a sustained suppression of IDO1 enzymatic activity.[6]
Quantitative Inhibition Data
The inhibitory potency of this compound against IDO1 has been characterized in both cell-free and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Cell Line/System | Value (nM) | Reference(s) |
| IC₅₀ | Recombinant hIDO1 (cell-free) | 1.7 | [6][10] |
| IC₅₀ | HEK293 cells expressing hIDO1 | 1.1 | [6][7] |
| IC₅₀ | HeLa cells | 1.7 | [6] |
| IC₅₀ | SKOV-3 cells | 3.4 - 9.5 | [1][10] |
| IC₅₀ | Human Whole Blood | 2 - 42 | [10] |
| IC₅₀ | Human DC mixed lymphocyte reaction | 1 - 7 | [10] |
Table 1: In Vitro and Cellular IC₅₀ Values for this compound against IDO1.
| Enzyme | Inhibition | Reference(s) |
| Tryptophan 2,3-dioxygenase (TDO) | No significant inhibition (>2000 nM) | [6] |
| Indoleamine 2,3-dioxygenase 2 (IDO2) | No significant inhibition (>2000 nM) | [2] |
Table 2: Selectivity Profile of this compound.
Note: Specific kinetic constants for irreversible inhibition, such as the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i), are not publicly available in the reviewed literature.
Experimental Protocols
This section provides a detailed methodology for a cell-based assay to determine the inhibitory activity of this compound on IDO1, based on published studies.[1]
Cell-Based IDO1 Inhibition Assay in SKOV-3 Cells
This protocol describes the measurement of kynurenine production in the human ovarian carcinoma cell line SKOV-3, which endogenously expresses IDO1 upon stimulation with interferon-gamma (IFNγ).
Materials:
-
SKOV-3 cells
-
McCoy's 5a medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Recombinant human IFNγ
-
L-tryptophan
-
This compound (BMS-986205)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells per well in McCoy's 5a medium supplemented with 10% FBS and 2 mM L-glutamine. Allow the cells to attach overnight at 37°C in a 5% CO₂ incubator.
-
IDO1 Induction: The following day, add recombinant human IFNγ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh assay medium (McCoy's 5a, 10% FBS, 2 mM L-glutamine, and 50 µg/mL L-tryptophan). Remove the medium from the SKOV-3 cells and replace it with 200 µL of the assay medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 30% (w/v) trichloroacetic acid to each supernatant sample to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Use the standard curve to determine the concentration of kynurenine in the experimental samples. Calculate the percent inhibition of IDO1 activity for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the IDO1 signaling pathway and the experimental workflow for the cell-based inhibition assay.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the cell-based IDO1 inhibition assay.
Conclusion
This compound is a potent and selective irreversible inhibitor of IDO1 that functions by binding to the apo-enzyme. Its ability to effectively suppress kynurenine production in cellular and in vivo models underscores its potential as a therapeutic agent in oncology. The data and protocols presented in this technical guide are intended to facilitate further investigation into the therapeutic applications of IDO1 inhibition and the continued development of novel immunotherapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
The Impact of Linrodostat on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key mechanism of immune evasion within the TME is the upregulation of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1] This process has profound immunosuppressive effects, primarily through two mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[1][2]
Linrodostat (BMS-986205) is a potent and selective, orally available inhibitor of the IDO1 enzyme.[3] By specifically targeting and binding to IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby mitigating the immunosuppressive effects of this pathway.[4][5] This guide provides an in-depth technical overview of this compound's impact on the TME, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action: Reversing Immune Suppression
This compound's primary mechanism of action is the competitive inhibition of the IDO1 enzyme. This leads to a significant reduction in the concentration of kynurenine and a corresponding increase in the level of tryptophan within the TME and systemically.[1] The restoration of tryptophan levels and the reduction of immunosuppressive kynurenine are hypothesized to reinvigorate the anti-tumor immune response by:
-
Promoting T-cell proliferation and activation: Adequate levels of tryptophan are crucial for T-cell function. By preventing its depletion, this compound supports the proliferation and effector functions of cytotoxic T lymphocytes (CTLs).
-
Reducing Treg-mediated suppression: The accumulation of kynurenine promotes the differentiation and function of Tregs, which dampen the anti-tumor immune response. By lowering kynurenine levels, this compound is expected to reduce the population and suppressive capacity of Tregs within the TME.
-
Enhancing the function of other immune cells: The IDO1 pathway also impacts other immune cells, including natural killer (NK) cells and dendritic cells (DCs). Inhibition of this pathway may lead to their enhanced activation and anti-tumor activity.[6]
The following diagram illustrates the central role of the IDO1 pathway in tumor immune evasion and the mechanism by which this compound intervenes.
Caption: this compound inhibits IDO1, blocking tryptophan catabolism.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the impact of this compound on key biomarkers within the tumor microenvironment.
Table 1: In Vitro Potency of this compound
| Cell Line | Target | IC50 (nM) |
| HEK293 | Human IDO1 | 1.1[7] |
| HeLa | Human IDO1 | 1.7[2] |
| SKOV3 | Human IDO1 | 3.4[2] |
Table 2: Effect of this compound on Kynurenine Levels in a Phase 1/2 Clinical Trial (NCT02658890)
| Treatment Group | Analyte | Mean Change from Baseline |
| This compound (100-200 mg) + Nivolumab | Serum Kynurenine | >60% reduction[8] |
| This compound + Nivolumab | Intratumoral Kynurenine | Up to 90% reduction[8] |
Note: Data is derived from abstracts and presentations of the NCT02658890 study. Detailed dose- and time-dependent data from the full publication should be consulted for a comprehensive understanding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on the tumor microenvironment.
Measurement of Kynurenine and Tryptophan Levels
Principle: To quantify the pharmacodynamic effect of this compound, the concentrations of tryptophan and its metabolite, kynurenine, are measured in biological matrices such as plasma, serum, or tumor homogenates. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Protocol: LC-MS/MS for Kynurenine and Tryptophan Quantification
-
Sample Preparation:
-
For plasma or serum: Thaw samples on ice. Precipitate proteins by adding a 3-fold volume of ice-cold methanol containing an internal standard (e.g., deuterated kynurenine and tryptophan).
-
For tumor tissue: Homogenize the tissue in a suitable buffer (e.g., PBS) on ice. Precipitate proteins from the homogenate as described for plasma/serum.
-
Vortex the samples for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Set a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for tryptophan, kynurenine, and their respective internal standards.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of tryptophan and kynurenine.
-
Calculate the concentration of each analyte in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Caption: Workflow for measuring kynurenine levels.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)
Principle: The mixed lymphocyte reaction (MLR) is an in vitro assay that assesses the ability of T cells to proliferate in response to allogeneic stimulation. This assay can be used to evaluate the impact of IDO1-expressing cells on T-cell proliferation and the ability of this compound to reverse this suppression.
Protocol: One-Way Mixed Lymphocyte Reaction
-
Cell Preparation:
-
Responder Cells: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation. Further enrich for CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS) if desired.
-
Stimulator Cells: Isolate PBMCs from a second, HLA-mismatched donor. Treat these cells with mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (30 Gy) to prevent their proliferation. These will serve as the antigen-presenting cells.
-
-
Co-culture:
-
Plate the responder T cells (e.g., 1 x 10^5 cells/well) in a 96-well round-bottom plate.
-
Add the stimulator cells at a suitable ratio (e.g., 1:1 or 1:2 responder to stimulator).
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control and a positive control (e.g., a known immunosuppressant).
-
Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Assessment of Proliferation:
-
[3H]-Thymidine Incorporation: On the final day of culture, pulse the cells with 1 µCi of [3H]-thymidine per well and incubate for an additional 18 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Prior to co-culture, label the responder T cells with carboxyfluorescein succinimidyl ester (CFSE). After the culture period, analyze the cells by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
-
-
Data Analysis:
-
For [3H]-thymidine incorporation, express the results as counts per minute (CPM).
-
For CFSE staining, quantify the percentage of divided cells and the proliferation index using flow cytometry analysis software.
-
Immunohistochemistry for Immune Cell Infiltration
Principle: Immunohistochemistry (IHC) is used to visualize the presence and localization of specific proteins in tissue sections. This technique can be employed to assess the infiltration of immune cells, such as CD8+ T cells, into the tumor microenvironment following treatment with this compound.
Protocol: IHC for CD8 in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue
-
Tissue Preparation:
-
Cut 4-5 µm sections from FFPE tumor blocks and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific for CD8 (e.g., mouse anti-human CD8 monoclonal antibody) overnight at 4°C.
-
Wash the slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
-
Imaging and Analysis:
-
Dehydrate the slides, clear in xylene, and coverslip.
-
Acquire images using a bright-field microscope.
-
Quantify the number of CD8+ cells per unit area (e.g., cells/mm²) in different tumor compartments (e.g., tumor core vs. invasive margin) using image analysis software.
-
Caption: this compound's impact on anti-tumor immunity.
Conclusion
This compound is a promising therapeutic agent that targets a critical immune escape mechanism within the tumor microenvironment. By inhibiting the IDO1 pathway, this compound has been shown to decrease the production of the immunosuppressive metabolite kynurenine, thereby creating a more favorable environment for an effective anti-tumor immune response. The preclinical and clinical data to date support the continued investigation of this compound, particularly in combination with other immunotherapies, as a strategy to overcome resistance and improve outcomes for patients with cancer. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other IDO1 inhibitors in both research and drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor this compound Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Evaluation of BMS-986242, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Basic Research Applications of Linrodostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linrodostat (also known as BMS-986205) is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4] IDO1 is a critical regulator of immune responses and is implicated in the tumor's ability to evade immune surveillance.[5] Overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[5][6] This metabolic shift impairs the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumor growth.[2][5][7] this compound, as an irreversible inhibitor of IDO1, offers a powerful tool for basic research to investigate the intricate role of the IDO1 pathway in immunology and oncology.[1][8] This technical guide provides an in-depth overview of the fundamental research applications of this compound, including detailed experimental protocols and quantitative data to facilitate its use in a laboratory setting.
Mechanism of Action
This compound is an orally available, irreversible inhibitor of the IDO1 enzyme.[1][5] Mechanistically, it competes with the heme cofactor for binding to the apo-form of IDO1.[9] Once bound, this compound prevents the re-binding of heme, thereby locking the enzyme in an inactive state.[9] This leads to a significant reduction in the catalytic conversion of tryptophan to kynurenine, thus reversing the immunosuppressive effects mediated by the IDO1 pathway.[2][5]
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data for this compound's inhibitory activity.
| Assay Type | Cell Line/System | IC50 (nM) | Reference |
| Cell-Free Enzymatic Assay | Recombinant Human IDO1 | 1.7 | [1] |
| Cell-Based Assay | IDO1-HEK293 cells | 1.1 | [1][3] |
| Cell-Based Assay | HeLa cells (IFNγ-stimulated) | 1.7 | [1] |
| Cell-Based Assay | TDO-HEK293 cells | >2000 | [1][8] |
| In Vivo (serum from SKOV3 tumors) | Female nu/nu mice | 3.4 | [8] |
Table 1: In Vitro and In Vivo IC50 Values for this compound.
| Parameter | Cell Line | Condition | IC50 (nM) | Reference |
| Kynurenine Production Inhibition | HeLa | IFNγ-stimulated | 1.7 | [1] |
| Kynurenine Production Inhibition | HEK293 expressing human IDO1 | - | 1.1 | [1] |
| Kynurenine Production Inhibition | HEK293 expressing human TDO | - | >2000 | [1] |
| Cell Viability | SKOV-3 and Jurkat clone E6-1 | 72 hours | 6300 | [3] |
Table 2: Cellular Activity of this compound.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
The IDO1 enzyme is a central node in a signaling pathway that leads to immunosuppression. Its activity is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). The depletion of tryptophan and the production of kynurenine by IDO1 have profound effects on various immune cells within the tumor microenvironment.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of IFN-gamma receptor expression by proinflammatory cytokines influences IDO activation in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Kynurenine Is the Main Metabolite of Tryptophan Degradation by Tryptophan 2,3-Dioxygenase in HepG2 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Linrodostat In Vitro Assay Protocols: A Comprehensive Guide for Researchers
FOR RESEARCH USE ONLY. NOT FOR HUMAN, VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
Introduction
Linrodostat (also known as BMS-986205) is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion.[1][2] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3] The resulting depletion of tryptophan and accumulation of kynurenine and its metabolites suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells, thereby creating an immunosuppressive tumor microenvironment.[1][2][3] this compound, as a selective, irreversible inhibitor of IDO1, aims to reverse this immunosuppressive effect and restore anti-tumor immunity.[4][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound selectively and irreversibly inhibits the IDO1 enzyme.[4][5] By binding to IDO1, it blocks the conversion of tryptophan to N-formylkynurenine, the precursor of kynurenine.[3] This leads to a reduction in kynurenine levels, which in turn alleviates the suppression of the immune system.[1][2] The restoration of tryptophan levels and the decrease in kynurenine promote the activation and proliferation of various immune cells, including T lymphocytes, dendritic cells (DCs), and natural killer (NK) cells, and can lead to a reduction in tumor-associated regulatory T cells (Tregs).[1][2] This reactivation of the immune system can enhance the body's ability to recognize and eliminate cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from various cell-based assays.
| Assay | Cell Line | Parameter | Value | Reference |
| IDO1 Inhibition | Cell-free | IC50 | 1.7 nM | [4] |
| IDO1 Inhibition | HEK293 (human IDO1 expressing) | IC50 | 1.1 nM | [4][5] |
| TDO Inhibition | HEK293 (TDO expressing) | IC50 | >2000 nM | [4] |
| Cell Viability | SKOV-3 and Jurkat E6-1 | IC50 | 6.3 µM (after 72h) | [5] |
Table 1: Potency and Selectivity of this compound.
Experimental Protocols
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context by quantifying the reduction in kynurenine production.
Materials:
-
SKOV-3 cells (or other IDO1-expressing cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human interferon-gamma (IFNγ)
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 104 cells/well and allow them to adhere overnight.[1]
-
IDO1 Induction: The next day, add IFNγ to the cell culture medium at a final concentration of 100 ng/mL to induce IDO1 expression.[1] Incubate for 24 hours at 37°C and 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the IFNγ-containing medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Kynurenine Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 6.1 N TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's Reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
-
Data Analysis: Create a kynurenine standard curve.[1] Use the standard curve to determine the concentration of kynurenine in each sample. Calculate the percent inhibition of IDO1 activity for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay
This assay determines the effect of this compound on the viability of cancer cells.
Materials:
-
SKOV-3 or Jurkat cells
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SKOV-3 or Jurkat cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well.
-
Compound Treatment: The following day, add serial dilutions of this compound (e.g., 0.01-100 µM) to the wells.[5] Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[5]
-
Viability Measurement (using CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of this compound to restore T-cell proliferation in an immunosuppressive environment.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
Dendritic cell (DC) differentiation medium
-
T-cell isolation kit
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
This compound
-
96-well round-bottom cell culture plates
-
Flow cytometer
Protocol:
-
Generate Monocyte-Derived DCs (Mo-DCs): Isolate monocytes from the PBMCs of one donor and differentiate them into immature DCs using appropriate cytokines (e.g., GM-CSF and IL-4) for 5-7 days.
-
Isolate and Label T-cells: Isolate T-cells from the PBMCs of the second donor. Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture: Co-culture the labeled T-cells (responder cells) with the allogeneic Mo-DCs (stimulator cells) at a ratio of 10:1 in a 96-well round-bottom plate.
-
Compound Treatment: Add serial dilutions of this compound to the co-culture. Include a vehicle control.
-
Incubation: Incubate the plate for 5-7 days at 37°C and 5% CO2.
-
Proliferation Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry. The dilution of the proliferation dye in daughter cells is indicative of cell division.
-
Data Analysis: Quantify the percentage of proliferated T-cells in each condition. Determine the concentration of this compound that restores T-cell proliferation.
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound. These assays are essential for understanding its mechanism of action, potency, and selectivity as an IDO1 inhibitor, as well as its impact on immune cell function. Researchers and drug development professionals can utilize these methods to further investigate the therapeutic potential of this compound in oncology.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 4. Mixed Lymphocyte Reaction (MLR) Assay [bio-protocol.org]
- 5. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]
Linrodostat Treatment in HeLa and HEK293 Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Linrodostat (also known as BMS-986205) is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3] In the context of oncology, the upregulation of IDO1 in tumor cells and the surrounding microenvironment leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. This metabolic alteration suppresses the proliferation and function of effector T-cells, thereby facilitating tumor immune evasion.
By inhibiting IDO1, this compound effectively blocks the conversion of tryptophan to kynurenine, restoring local tryptophan levels and mitigating kynurenine-mediated immunosuppression. This mechanism of action makes this compound a compelling therapeutic candidate for cancer immunotherapy, aiming to enhance the body's own anti-tumor immune response.
These application notes provide detailed protocols for the treatment of human cervical cancer (HeLa) and human embryonic kidney (HEK293) cell lines with this compound. The protocols outline methods for cell culture, induction of IDO1 expression, this compound treatment, and the subsequent quantification of kynurenine production to assess the inhibitory activity of the compound.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effect of this compound on kynurenine production in HeLa and HEK293 cell lines.
| Cell Line | Treatment Condition | IC50 Value (nM) | Reference |
| HeLa | IFN-γ stimulated | 1.7 | [2] |
| HEK293 | Expressing human IDO1 | 1.1 | [2] |
| HEK293 | Expressing human TDO | >2000 | [2] |
Experimental Protocols
Cell Culture and Maintenance
HeLa Cells:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.
HEK293 Cells (with inducible IDO1 expression):
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics for the expression vector (e.g., Geneticin, Blasticidin).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:4 to 1:8 dilution.
This compound Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.11 mg of this compound (Molecular Weight: 410.91 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
IDO1 Induction and this compound Treatment
For HeLa Cells:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing 100 ng/mL of human Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Prepare serial dilutions of this compound in culture medium (containing IFN-γ) at desired concentrations (e.g., ranging from 0.1 nM to 1 µM). The final DMSO concentration should be kept below 0.5%.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with IFN-γ and DMSO) and a negative control (medium without IFN-γ).
-
Incubate the plate for 48-72 hours at 37°C.
For HEK293 Cells (with inducible IDO1 expression):
-
Seed HEK293-IDO1 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Induce IDO1 expression according to the specific vector instructions (e.g., by adding doxycycline to the culture medium).
-
Prepare serial dilutions of this compound in the induction medium at desired concentrations.
-
Add the this compound dilutions to the wells. Include appropriate controls.
-
Incubate for 24-48 hours at 37°C.
Kynurenine Production Assay (Colorimetric Method)
This protocol is adapted for the detection of kynurenine in cell culture supernatants.
Reagents:
-
Trichloroacetic acid (TCA), 30% (w/v) in water.
-
Ehrlich's Reagent: 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid.
-
Kynurenine standard solution (for standard curve).
Procedure:
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Add 10 µL of 30% TCA to each supernatant sample to precipitate proteins.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 40 µL of the clear supernatant to a new 96-well plate.
-
Add 40 µL of Ehrlich's Reagent to each well.
-
Incubate at room temperature for 10-20 minutes, allowing the color to develop.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of kynurenine to determine the concentration in the samples.
Visualizations
Caption: IDO1 pathway and this compound inhibition.
Caption: Workflow for this compound treatment.
References
Application Notes and Protocols: T-cell Proliferation Assay in Co-culture with Linrodostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic reprogramming suppresses the activity of effector T-cells and promotes the function of regulatory T-cells (Tregs), thereby facilitating tumor immune escape.[1]
Linrodostat (BMS-986205) is a potent and selective, irreversible inhibitor of the IDO1 enzyme.[1][2] By blocking the catalytic activity of IDO1, this compound aims to restore local tryptophan levels and reduce kynurenine production, thereby reversing the immunosuppressive effects of the tumor microenvironment and enhancing anti-tumor T-cell responses.[3] This application note provides a detailed protocol for a T-cell proliferation assay using a co-culture system with an IDO1-expressing tumor cell line to evaluate the efficacy of this compound in restoring T-cell proliferation.
Signaling Pathway of IDO1-Mediated Immune Suppression and this compound Intervention
The following diagram illustrates the signaling pathway of IDO1-mediated immune suppression and the mechanism of action for this compound.
Caption: IDO1 pathway and this compound's mechanism.
Experimental Protocols
This section details the step-by-step methodology for conducting a T-cell proliferation assay in a co-culture system to assess the efficacy of this compound.
Materials and Reagents
Cells:
-
IDO1-inducible human cancer cell line (e.g., SKOV-3 ovarian cancer cells)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary human T-cells
-
Jurkat T-cell line (optional, for assay validation)
Reagents:
-
This compound (BMS-986205)
-
Recombinant human Interferon-gamma (IFNγ)
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) (for T-cell stimulation)
-
Anti-CD3/CD28 antibodies (for T-cell stimulation)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium, McCoy's 5A medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IL-2
Equipment:
-
96-well flat-bottom cell culture plates
-
Flow cytometer
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: T-cell proliferation co-culture workflow.
Detailed Protocol
Part 1: Preparation of Cells
1.1. Isolation of Primary Human T-cells from PBMCs (Day 1)
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Enrich for T-cells using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail to obtain untouched T-cells.
-
Assess purity of the isolated T-cells (CD3+) by flow cytometry. Purity should be >95%.
-
Resuspend purified T-cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
1.2. CFSE Labeling of T-cells (Day 1)
-
Wash the purified T-cells with pre-warmed PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI-1640 medium to remove any unbound CFSE.
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
1.3. Preparation of IDO1-expressing Tumor Cells (Day 1-2)
-
Seed SKOV-3 cells in a 96-well flat-bottom plate at a density of 3 x 10^4 cells per well in 100 µL of McCoy's 5A medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).[1]
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
On Day 2, induce IDO1 expression by adding 100 ng/mL of recombinant human IFNγ to each well.[1]
-
Incubate for 24 hours.
Part 2: Co-culture and Treatment
2.1. Setting up the Co-culture (Day 3)
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Remove the medium from the SKOV-3 cell culture plate.
-
Add 100 µL of the CFSE-labeled T-cell suspension (1 x 10^5 cells) to each well containing the IFNγ-treated SKOV-3 cells.
-
Add T-cell stimuli to each well (e.g., soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL).
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Set up control wells:
-
T-cells alone (no SKOV-3) with stimuli
-
T-cells with non-IFNγ-treated SKOV-3 cells and stimuli
-
Unstimulated T-cells with IFNγ-treated SKOV-3 cells
-
2.2. Incubation (Day 3-7/8)
-
Incubate the co-culture plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Optionally, supplement the culture with low-dose human IL-2 (10 U/mL) on day 5 to support T-cell viability.
Part 3: Analysis
3.1. Harvesting T-cells (Day 7 or 8)
-
Gently resuspend the non-adherent T-cells in each well.
-
Transfer the cell suspension to flow cytometry tubes.
-
Wash the wells with PBS to collect any remaining T-cells and add to the respective tubes.
-
Centrifuge the cells and resuspend in FACS buffer (PBS with 2% FBS).
3.2. Flow Cytometry Analysis
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence in the FITC channel.
-
Unproliferated T-cells will show a single bright peak of CFSE fluorescence. Each subsequent generation of proliferated cells will exhibit a halving of the fluorescence intensity, appearing as distinct peaks to the left of the parent peak.
-
Quantify proliferation using metrics such as the percentage of divided cells, division index, or proliferation index.
Data Presentation
The quantitative data from the T-cell proliferation assay should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on T-cell Proliferation in Co-culture
| Treatment Group | This compound Conc. (nM) | % Divided T-cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| T-cells + Stimuli (No SKOV-3) | 0 | 85 ± 5 | 3.5 ± 0.4 |
| T-cells + Stimuli + SKOV-3 (No IFNγ) | 0 | 82 ± 6 | 3.3 ± 0.5 |
| T-cells + Stimuli + SKOV-3 (IFNγ) | 0 (Vehicle) | 25 ± 4 | 1.2 ± 0.2 |
| T-cells + Stimuli + SKOV-3 (IFNγ) | 1 | 35 ± 5 | 1.5 ± 0.3 |
| T-cells + Stimuli + SKOV-3 (IFNγ) | 10 | 55 ± 6 | 2.2 ± 0.4 |
| T-cells + Stimuli + SKOV-3 (IFNγ) | 100 | 78 ± 5 | 3.1 ± 0.4 |
| T-cells + Stimuli + SKOV-3 (IFNγ) | 1000 | 80 ± 4 | 3.2 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: IC50 Values of this compound for T-cell Activation/Proliferation Restoration
| Parameter | This compound IC50 (nM) |
| Kynurenine Production Inhibition (in SKOV-3 cells) | ~1.1[2] |
| T-cell Activation (IL-2 Secretion) Restoration (Jurkat cells) | ~8[1][4] |
| T-cell Proliferation Restoration (Primary T-cells) | To be determined experimentally |
Conclusion
This application note provides a comprehensive protocol for assessing the ability of this compound to restore T-cell proliferation in an immunosuppressive environment mimicked by a co-culture with IDO1-expressing tumor cells. The detailed methodology and data presentation guidelines are intended to assist researchers in the preclinical evaluation of IDO1 inhibitors and their potential to enhance anti-tumor immunity. The use of primary T-cells and CFSE-based proliferation analysis offers a robust and clinically relevant system for studying the immunomodulatory effects of compounds like this compound.
References
Application Notes and Protocols for Linrodostat Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Linrodostat (BMS-986205), a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in mouse xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound.
Introduction
This compound is an investigational drug that targets the IDO1 enzyme, a key regulator of immune tolerance in the tumor microenvironment.[1][2] IDO1 catalyzes the catabolism of the essential amino acid tryptophan into kynurenine.[3][4] Elevated IDO1 activity in tumors leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the proliferation and function of effector T-cells and promote the activity of immunosuppressive regulatory T-cells (Tregs).[3][5] By inhibiting IDO1, this compound aims to reverse this immunosuppressive state and enhance the host's anti-tumor immune response.[3][5] Mouse xenograft models are crucial for evaluating the in vivo efficacy of IDO1 inhibitors like this compound.
Mechanism of Action: The IDO1 Pathway
This compound is an irreversible inhibitor of the IDO1 enzyme.[6] The signaling pathway affected by this compound is central to cancer immune evasion.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in mouse xenograft models.
Table 1: In Vivo Pharmacodynamics of this compound in a SKOV3 Xenograft Model [3]
| Treatment Group | Dose (mg/kg, p.o., q.d. x 5 days) | Mean Tumor Kynurenine Reduction (%) |
| Vehicle | - | 0 |
| This compound | 1 | Not specified |
| This compound | 3 | Not specified |
| This compound | 10 | Not specified |
Note: While the exact percentage reduction for each dose is not provided in the source, the study reports a dose-dependent reduction in kynurenine levels.
Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound in a Human SKOV3 Xenograft Tumor Mouse Model [7]
| Treatment | Dose (mg/kg, p.o., q.d. x 5 days) | PK AUC0–24h (µM*h) | PD AUEC0–24h (% Kynurenine Reduction) |
| This compound | 60 | 34.9 | 61 |
Experimental Protocols
Protocol 1: Human Ovarian Cancer (SKOV3) Xenograft Model
This protocol outlines the establishment of a subcutaneous SKOV3 xenograft model in immunodeficient mice.
Materials:
-
SKOV3 human ovarian adenocarcinoma cell line
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (nu/nu), 10-12 weeks old[8]
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture SKOV3 cells in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days to maintain exponential growth.
-
Cell Preparation for Injection: a. On the day of injection, harvest SKOV3 cells using trypsin-EDTA. b. Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. c. Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.[8] d. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Tumor Cell Implantation: a. Anesthetize the mice using an approved method (e.g., isoflurane inhalation). b. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.[8]
-
Tumor Growth Monitoring: a. Monitor the mice for tumor formation. Palpable tumors are expected to appear within 7-10 days.[9] b. Once tumors are established, measure the tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2. c. Randomize mice into treatment and control groups when the average tumor volume reaches 50-150 mm³.[8]
Protocol 2: Preparation and Oral Administration of this compound
This protocol describes the preparation of a this compound formulation for oral gavage and the administration procedure.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile water
-
Mortar and pestle or other homogenization equipment
-
Magnetic stirrer and stir bar
-
Oral gavage needles (18-20 gauge, with a rounded tip)[10]
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation: a. Calculate the required amount of this compound based on the desired dose and the number and weight of the mice. b. Prepare the vehicle solution (0.5% methylcellulose in sterile water). c. Weigh the appropriate amount of this compound powder. d. Levigate the powder with a small amount of the vehicle to form a paste. e. Gradually add the remaining vehicle while continuously stirring to create a homogenous suspension. Use a magnetic stirrer for thorough mixing. f. Prepare the formulation fresh daily and keep it on a stirrer to ensure uniform suspension during dosing.
-
Oral Gavage Administration: a. Weigh each mouse to determine the exact volume of the this compound suspension to be administered (typically 5-10 mL/kg body weight).[10] b. Gently restrain the mouse by the scruff of the neck to immobilize its head. c. Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.[10] d. Slowly administer the calculated volume of the this compound suspension. e. Gently remove the gavage needle. f. Monitor the mouse for any signs of distress immediately after the procedure.
Protocol 3: Pharmacodynamic Analysis of Kynurenine Levels
This protocol provides a general workflow for quantifying kynurenine levels in tumor tissue to assess the pharmacodynamic effect of this compound.
Materials:
-
Tumor tissue samples from xenografted mice
-
Homogenization buffer (e.g., PBS)
-
Protein precipitation solution (e.g., trichloroacetic acid or methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Kynurenine and tryptophan standards
Procedure:
-
Sample Collection and Preparation: a. At the end of the treatment period, euthanize the mice and excise the tumors. b. Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
-
Tissue Homogenization and Extraction: a. Weigh a portion of the frozen tumor tissue. b. Homogenize the tissue in a suitable buffer. c. Add a protein precipitation solution to the homogenate, vortex, and centrifuge to pellet the proteins.[2] d. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: a. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of tryptophan and kynurenine.[11] b. Generate a standard curve using known concentrations of kynurenine and tryptophan to ensure accurate quantification.
-
Data Analysis: a. Calculate the kynurenine concentration and the kynurenine-to-tryptophan (K/T) ratio for each tumor sample. b. Compare the K/T ratios between the this compound-treated groups and the vehicle control group to determine the extent of IDO1 inhibition.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for a preclinical study evaluating this compound in a mouse xenograft model.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. urosphere.com [urosphere.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. instechlabs.com [instechlabs.com]
- 7. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Kynurenine facilitates renal cell carcinoma progression by suppressing M2 macrophage pyroptosis through inhibition of CASP1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Linrodostat Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Linrodostat (also known as BMS-986205 or ONO-7701) in dimethyl sulfoxide (DMSO). This compound is a potent and selective irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This guide outlines the necessary materials, step-by-step procedures, and important considerations to ensure the quality and stability of your this compound stock.
Introduction
This compound is an investigational immunomodulating and antineoplastic agent that targets IDO1.[4] IDO1 is overexpressed in many tumor types and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing the immunosuppressive metabolite kynurenine.[5][6] By inhibiting IDO1, this compound aims to restore anti-tumor immune responses.[4][6] For laboratory research, this compound is typically supplied as a solid powder and dissolved in a suitable solvent, with DMSO being a common choice due to the compound's solubility.[3] Proper preparation of a concentrated stock solution in DMSO is a crucial first step for a wide range of downstream applications, including cell-based assays and biochemical experiments.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 410.91 g/mol | [1][7] |
| Solubility in DMSO | 82 mg/mL (199.55 mM) | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥99% | [7] |
| In vitro IC50 (IDO1) | 1.1 nM (in IDO1-HEK293 cells) | [2][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Personal protective equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Work in a chemical fume hood to minimize inhalation of the powder.
-
Wear appropriate PPE.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or amber vial on the balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.11 mg of this compound (see calculation below).
-
-
Calculating Required Mass and Volume:
-
To calculate the mass of this compound needed for a specific volume and concentration:
-
Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 0.001 L x 0.010 mol/L x 410.91 g/mol x 1000 mg/g = 4.1091 mg
-
-
-
To calculate the volume of DMSO needed for a specific mass to achieve a desired concentration:
-
Volume (mL) = [Mass of this compound (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/L)
-
Example for 1 mg of this compound to make a 10 mM stock:
-
Volume (mL) = [1 mg / 410.91 g/mol ] / 10 mmol/L = 0.2434 mL or 243.4 µL
-
-
-
-
Dissolving this compound in DMSO:
-
Add the calculated volume of high-purity DMSO to the vial containing the pre-weighed this compound powder.
-
Cap the vial securely.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[8]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage. A general guideline for compounds in DMSO is storage at -80°C for up to 6 months and at -20°C for up to 1 month.[9] Always refer to the manufacturer's specific recommendations if available.
-
Important Considerations
-
DMSO Quality: Use anhydrous or high-purity DMSO to avoid introducing water, which can affect the solubility and stability of some compounds.[1]
-
Hygroscopicity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Keep the DMSO container tightly sealed when not in use.
-
Final DMSO Concentration in Assays: When diluting the stock solution into your experimental medium (e.g., cell culture media), ensure the final concentration of DMSO is low enough to not affect the cells or the assay. Typically, a final DMSO concentration of less than 0.5% is recommended, with 0.1% being preferable.[8][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[10]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain its integrity.[9]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Linrodostat Potency Using IFN-γ Stimulation
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tumor microenvironment that suppresses anti-tumor immunity.[1][2][3] IDO1 is an intracellular heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into N-formyl-kynurenine, which is subsequently converted to kynurenine.[1][4] The depletion of tryptophan and the accumulation of kynurenine and its metabolites inhibit the proliferation and function of effector T-cells while promoting the activity of regulatory T-cells (Tregs), leading to an immunosuppressive state that allows cancer cells to evade immune surveillance.[1][3]
Proinflammatory cytokines, particularly Interferon-gamma (IFN-γ), are potent inducers of IDO1 expression in many cell types, including tumor cells and antigen-presenting cells.[1][4][5] This upregulation of IDO1 by IFN-γ is considered a mechanism of adaptive immune resistance.[1] Linrodostat (BMS-986205) is a selective, oral inhibitor of the IDO1 enzyme.[1][6][7] It functions by occupying the heme cofactor-binding site, thereby preventing IDO1 activation and subsequent kynurenine production.[1][8]
These application notes provide a detailed protocol for inducing IDO1 expression in a cancer cell line using IFN-γ stimulation to evaluate the in vitro potency of this compound.
Signaling Pathway: IFN-γ Induced IDO1 Expression and Inhibition by this compound
IFN-γ initiates a signaling cascade that leads to the transcriptional activation of the IDO1 gene. The process begins with IFN-γ binding to its cell surface receptor, which activates the Janus kinase (JAK) family members, JAK1 and JAK2. These kinases then phosphorylate the Signal Transducer and Activator of Transcription 1 (STAT1). Phosphorylated STAT1 dimerizes and translocates to the nucleus, where it binds to specific DNA elements in the promoter region of the IDO1 gene, driving its transcription. The resulting IDO1 enzyme then converts tryptophan to kynurenine. This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of the IDO1 protein, thus blocking this immunosuppressive pathway.
Experimental Protocol: In Vitro IDO1 Inhibition Assay
This protocol details a cell-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. The method involves stimulating a human cancer cell line with IFN-γ to induce IDO1 expression, followed by treatment with this compound and subsequent measurement of kynurenine production.
Objective: To measure the potency of this compound in inhibiting IFN-γ-induced IDO1 activity in HeLa cells.
Referenced Cell Lines: HeLa (human cervical cancer), HEK293 (human embryonic kidney) expressing human IDO1.[6][8][9]
Workflow for IC₅₀ Determination
The experimental process follows a sequential workflow from cell preparation to data analysis.
Materials
-
HeLa cells (ATCC® CCL-2™)
-
DMEM culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ (e.g., from R&D Systems or PeproTech)
-
This compound (BMS-986205)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-Dimethylaminobenzaldehyde in acetic acid)
-
96-well flat-bottom cell culture plates
-
Plate reader capable of absorbance measurement at 480 nm
Step-by-Step Procedure
-
Cell Seeding:
-
Culture HeLa cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
IFN-γ Stimulation:
-
Prepare a working solution of IFN-γ in culture medium. A final concentration of 100 ng/mL is recommended for robust IDO1 induction.[10]
-
Aspirate the old medium from the cells and add 100 µL of the IFN-γ containing medium to each well (except for unstimulated controls).
-
Incubate for 48 hours to allow for maximal IDO1 expression.[6]
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to create a range of concentrations (e.g., 100 µM down to 0.01 nM).
-
Add the diluted this compound to the appropriate wells. Include vehicle-only (DMSO) controls.
-
-
Substrate Addition and Incubation:
-
Prepare a fresh solution of L-Tryptophan in culture medium.
-
Add L-Tryptophan to each well to a final concentration of 200 µM.
-
Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 75 µL of supernatant from each well.
-
Add 25 µL of 30% Trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitate.
-
Transfer 75 µL of the clarified supernatant to a new 96-well plate.
-
Add 75 µL of Ehrlich's reagent to each well and mix.
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in each sample from the standard curve.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Quantitative Data Summary
Published in vitro studies have established the potency of this compound in cell-based assays following IFN-γ stimulation to induce IDO1.
| Cell Line | Stimulation | Assay Type | IC₅₀ Value (nM) | Reference |
| HeLa | IFN-γ | Kynurenine Production | 2.8 | [6] |
| HEK293 (hIDO1) | Constitutive Expression | Kynurenine Production | 1.1 | [6][9] |
| SKOV3 | Not Specified | Growth Inhibition | 3.4 | [4] |
Note: IC₅₀ values can vary based on specific experimental conditions such as cell density, IFN-γ concentration, and incubation times.
Template for Experimental Results
| This compound Conc. (nM) | Absorbance (480 nm) | Kynurenine Conc. (µM) | % Inhibition |
| 0 (Vehicle) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| 10000 |
Conclusion
The protocol described provides a robust framework for researchers to assess the inhibitory activity of this compound on IDO1. By using IFN-γ to mimic a pro-inflammatory tumor microenvironment and induce the target enzyme, this assay offers a physiologically relevant in vitro model. Accurate determination of IC₅₀ values is a critical step in the preclinical evaluation and development of IDO1 inhibitors for cancer immunotherapy. Clinical data suggests that a high IFN-γ gene expression signature in tumors may correlate with a greater response to this compound, underscoring the importance of this pathway in its mechanism of action.[1][11][12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Facebook [cancer.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. An Autocrine Cytokine/JAK/STAT-Signaling Induces Kynurenine Synthesis in Multidrug Resistant Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor this compound Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Evaluating the Efficacy of Linrodostat in SKOV3 Ovarian Cancer Cells
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, overexpression of IDO1 leads to depletion of the essential amino acid tryptophan and accumulation of immunosuppressive metabolites, primarily kynurenine.[1][2][3] This creates an immunotolerant state that allows cancer cells to evade immune surveillance.[1][4] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.
Linrodostat (BMS-986205) is a potent, selective, and irreversible inhibitor of the IDO1 enzyme.[5][6][7] It has shown potential in restoring anti-tumor immunity by blocking the production of kynurenine.[3] This application note provides a detailed protocol for evaluating the efficacy of this compound using the SKOV3 human ovarian adenocarcinoma cell line. SKOV3 cells are a relevant model as they are known to constitutively express IDO1, and this expression can be further induced by interferon-gamma (IFNγ).[8][9][10]
This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research and immunotherapy development.
Materials and Methods
Cell Line
The SKOV3 cell line, a human ovarian adenocarcinoma cell line, is utilized in these protocols.[11][12] It is an adherent epithelial-like cell line derived from a 64-year-old female.[11] SKOV3 cells are known to be tumorigenic in nude mice and are resistant to tumor necrosis factor and several cytotoxic drugs.[12][13][14]
This compound
This compound (CAS: 1923833-60-6) is a selective IDO1 inhibitor.[5] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6]
Key Experimental Protocols
A comprehensive set of protocols is provided below to assess the biological activity of this compound in SKOV3 cells. These include maintaining the cell culture, evaluating cell viability, quantifying IDO1 activity, and analyzing protein and gene expression levels.
Data Presentation
The following tables summarize key quantitative data for this compound, providing a basis for experimental design and interpretation of results.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (IDO1 Inhibition) | Recombinant Human IDO1 | 1.7 nM | [5][6] |
| IC50 (Kynurenine Production) | HEK293 cells expressing human IDO1 | 1.1 nM | [5][6] |
| IC50 (Kynurenine Production) | HeLa cells | 1.7 nM | [6] |
| Selectivity (IC50 for TDO) | HEK293 cells expressing TDO | >2000 nM | [5] |
Table 2: In Vivo Activity of this compound in a SKOV3 Xenograft Model
| Parameter | Animal Model | Dosage | Outcome | Reference |
| Kynurenine Reduction | Female nu/nu mice with SKOV3 tumors | 10 mg/kg, once daily for 5 days | >30% reduction in kynurenine levels 24 hours after the last dose | [5] |
| In vivo IC50 | Female nu/nu mice with SKOV3 tumors | Not Applicable | 3.4 nM in serum | [5] |
Experimental Protocols
SKOV3 Cell Culture and Maintenance
Objective: To maintain a healthy and viable culture of SKOV3 cells for subsequent experiments.
Materials:
-
SKOV3 cell line (e.g., ATCC® HTB-77™)
-
McCoy's 5a Medium Modified (e.g., ATCC® 30-2007™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25% trypsin, 0.53 mM EDTA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw a cryovial of SKOV3 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Subculturing:
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on SKOV3 cells.
Materials:
-
SKOV3 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed SKOV3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 0.01 to 100 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[5]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Kynurenine Measurement Assay
Objective: To quantify the inhibitory effect of this compound on IDO1 enzymatic activity by measuring kynurenine production.
Materials:
-
SKOV3 cells
-
Complete growth medium
-
Recombinant human IFNγ
-
This compound stock solution (in DMSO)
-
24-well plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Protocol:
-
Seed SKOV3 cells in a 24-well plate at a density of 1 x 10^5 cells per well in 500 µL of complete growth medium.
-
Allow the cells to adhere overnight.
-
The next day, add IFNγ to a final concentration of 100 ng/mL to induce IDO1 expression.[10] Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Aspirate the IFNγ-containing medium and add the this compound dilutions.
-
Incubate for 48-72 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of 30% TCA to each supernatant sample to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 100 µL of the protein-free supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm.
-
Prepare a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the samples.
Western Blot Analysis for IDO1 Expression
Objective: To qualitatively assess the effect of IFNγ and this compound on IDO1 protein expression.
Materials:
-
SKOV3 cells
-
Complete growth medium
-
Recombinant human IFNγ
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IDO1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed SKOV3 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with IFNγ (100 ng/mL) for 24 hours to induce IDO1 expression. Include an untreated control.
-
For this compound treatment, add the desired concentration of the inhibitor during or after IFNγ stimulation, as per the experimental design.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Quantitative Real-Time PCR (qPCR) for IDO1 mRNA Expression
Objective: To quantify the effect of IFNγ on IDO1 gene expression at the mRNA level.
Materials:
-
SKOV3 cells
-
Complete growth medium
-
Recombinant human IFNγ
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IDO1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Seed and treat SKOV3 cells with IFNγ as described for the Western blot protocol. A time-course experiment (e.g., 6, 12, 24 hours) can be performed to determine the optimal time for IDO1 induction.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers for IDO1 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in IDO1 mRNA expression.
Visualizations
Signaling Pathway of IDO1 Inhibition by this compound
Caption: Mechanism of this compound action on the IDO1 pathway.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound's effect on SKOV3 cells.
Logical Relationship of IDO1 Activity and Immune Suppression
Caption: The role of IDO1 in mediating tumor immune evasion.
References
- 1. fortislife.com [fortislife.com]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. Facebook [cancer.gov]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Constitutive IDO expression in human cancer is sustained by an autocrine signaling loop involving IL-6, STAT3 and the AHR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SK-OV-3 - Wikipedia [en.wikipedia.org]
- 12. SK-OV-3 Cell Line - Creative Biogene [creative-biogene.com]
- 13. mskcc.org [mskcc.org]
- 14. SK-OV-3 Cells [cytion.com]
Troubleshooting & Optimization
Technical Support Center: Linrodostat IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent IC50 values for Linrodostat, a selective, irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).
Understanding this compound and IDO1
This compound is an orally available inhibitor of IDO1, an enzyme that plays a crucial role in immune suppression.[1][2] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[3] By inhibiting IDO1, this compound aims to restore T-cell function and enhance anti-tumor immunity.[1][2] this compound is an irreversible inhibitor, meaning it forms a covalent bond with its target enzyme. This property is a critical factor in understanding IC50 value variability.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 range for this compound?
A1: Reported IC50 values for this compound are typically in the low nanomolar range. However, the exact value is highly dependent on the experimental conditions, particularly for an irreversible inhibitor.[4][6] See the data table below for a summary of reported values under different assay conditions.
Q2: Why are my this compound IC50 values inconsistent across experiments?
A2: Inconsistency in IC50 values for an irreversible inhibitor like this compound is a common issue.[5] Several factors can contribute to this variability, including incubation time, enzyme concentration, substrate (L-tryptophan) concentration, cell line choice, and the specific assay methodology used to measure IDO1 activity.[2][7][8][9]
Q3: How does the irreversible nature of this compound affect its IC50 value?
A3: For irreversible inhibitors, the IC50 value is not a true dissociation constant (Ki) but rather a measure of the inhibitor's potency under specific experimental conditions.[5][10] The observed IC50 value will decrease with longer pre-incubation times of the enzyme with this compound and with lower enzyme concentrations.[5][10] Therefore, it is crucial to maintain consistent experimental parameters to obtain reproducible results.
Troubleshooting Guide
Issue 1: High Variability in Replicate Wells
Q: I am observing significant variability between replicate wells in my assay plate. What could be the cause?
A: High variability can obscure the true inhibitory effect of this compound. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Minimize variability by preparing a master mix of reagents.[9] |
| Improper Mixing | Thoroughly mix all solutions, including the inhibitor dilutions and reaction components, before dispensing into the plate.[9] |
| Edge Effects | Avoid using the outer wells of the microplate, which are prone to evaporation. If their use is unavoidable, ensure proper plate sealing and a humidified incubator.[11] |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells.[9] |
Issue 2: Inconsistent IC50 Values Between Experiments
Q: My calculated IC50 value for this compound changes significantly from one experiment to the next. How can I improve consistency?
A: Fluctuations in IC50 values are often due to subtle changes in experimental conditions. The following table outlines key factors to control:
| Potential Cause | Troubleshooting Steps |
| Variable Pre-incubation Time | For an irreversible inhibitor, the pre-incubation time of the enzyme with this compound before adding the substrate is critical. Standardize and strictly control this incubation period in all experiments.[5][9] |
| Inconsistent Enzyme Concentration | The IC50 of an irreversible inhibitor is dependent on the enzyme concentration.[5] Ensure the concentration of recombinant IDO1 or the expression level in cells is consistent across experiments. |
| Sub-optimal L-Tryptophan Concentration | The IC50 of a competitive inhibitor is influenced by the substrate concentration. Use an L-tryptophan concentration that is at or near its Michaelis constant (Km) for IDO1 to obtain more consistent and comparable IC50 values.[2][7] |
| This compound Solubility and Stability | Visually inspect for compound precipitation in your assay buffer. Confirm the solubility and stability of this compound under the final assay conditions. Poor solubility can lead to artificially high IC50 values. |
| Cell-Based Assay Variables | If using a cell-based assay, factors such as cell line choice, cell density, passage number, and the concentration of IFN-γ used to induce IDO1 expression can all impact the IC50 value.[8][9] Standardize your cell culture and induction protocols. |
| Assay Readout Method | Different methods for measuring kynurenine production (e.g., HPLC, colorimetric, fluorometric) can have varying sensitivities and may contribute to differences in calculated IC50 values.[4] Use a consistent and validated readout method. |
Data Presentation: Reported this compound IC50 Values
The following table summarizes publicly available IC50 values for this compound, highlighting the different experimental conditions used.
| Assay Type | Cell Line/Enzyme Source | IC50 Value (nM) | Key Experimental Conditions |
| Cell-based Kynurenine Production | HeLa cells | 1.7 | - |
| Cell-based Kynurenine Production | HEK293 cells expressing human IDO1 | 1.1 | - |
| Cell-based Kynurenine Production | SKOV-3 cells co-cultured with Jurkat T-cells | 15 | Inhibition of T-cell proliferation |
| Cell-free (Enzymatic) | Recombinant Human IDO1 | 1.7 | - |
| Human Whole Blood Assay | - | 2 to 42 (median 9.4) | Inhibition of kynurenine production |
Note: This table is for comparative purposes. Direct comparison of IC50 values is only meaningful when generated under identical experimental conditions.
Experimental Protocols
A detailed protocol for a common cell-based kynurenine measurement assay is provided below.
Protocol: Cell-Based Kynurenine Assay for IDO1 Activity
-
Cell Seeding: Seed a suitable cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
IDO1 Induction: Treat the cells with an appropriate concentration of interferon-gamma (IFN-γ) to induce IDO1 expression. The optimal IFN-γ concentration and incubation time should be determined empirically for each cell line.[9]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the IFN-γ containing medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Pre-incubation: Pre-incubate the cells with this compound for a standardized period to allow for irreversible binding to IDO1.
-
Substrate Addition: Add L-tryptophan to the wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period to allow for the production of kynurenine.
-
Kynurenine Measurement: Collect the cell culture supernatant. Kynurenine concentration can be measured using various methods, including:
-
HPLC: A highly sensitive and specific method.[4]
-
Colorimetric Assay (Ehrlich's Reagent): A common method where kynurenine is reacted with p-dimethylaminobenzaldehyde to produce a colored product that can be measured spectrophotometrically.[12]
-
Fluorometric Assay: A sensitive method utilizing a fluorogenic developer that reacts with N-formylkynurenine.[13]
-
-
Data Analysis: Calculate the percent inhibition of IDO1 activity for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the immune system.
Caption: The IDO1 signaling pathway and the mechanism of action of this compound.
Troubleshooting Workflow for Inconsistent IC50 Values
This flowchart provides a logical approach to diagnosing the cause of inconsistent this compound IC50 values.
Caption: A logical workflow for troubleshooting inconsistent this compound IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Linrodostat in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the working concentration of Linrodostat in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BMS-986205 or ONO-7701) is a potent and selective, orally available, irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5][6] IDO1 is a key enzyme in the kynurenine pathway that catalyzes the breakdown of the essential amino acid tryptophan.[7][8][9][10] In many cancers, IDO1 is overexpressed, leading to a depletion of tryptophan and the accumulation of its metabolite, kynurenine.[2][7][8][11] This creates an immunosuppressive tumor microenvironment by inhibiting the proliferation and function of effector T-cells and promoting the activity of regulatory T-cells.[2][10] By irreversibly inhibiting IDO1, this compound blocks the production of kynurenine, thereby restoring T-cell function and enhancing anti-tumor immunity.[2][12][13]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental goals. However, based on its potent enzymatic inhibition, a good starting point for most in vitro cellular assays is in the low nanomolar to low micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[14]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][15] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.[1][3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][6] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium immediately before use. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q4: Is this compound stable in cell culture medium?
The stability of any compound in cell culture medium can be influenced by factors such as pH, temperature, and interaction with media components.[16][17][18] While specific stability data for this compound in various culture media is not extensively published, it is best practice to prepare fresh working solutions for each experiment. Avoid storing diluted this compound in culture medium for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on kynurenine levels or T-cell proliferation. | Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit IDO1 in your specific cell model. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50 for IDO1 inhibition in your cells. |
| Low IDO1 Expression: The target cells may not express sufficient levels of IDO1. | Confirm IDO1 expression in your cell line at the protein level (e.g., Western blot, flow cytometry) or mRNA level (e.g., RT-qPCR). Consider stimulating cells with interferon-gamma (IFNγ), a known inducer of IDO1 expression, to enhance the experimental window.[7][9][10] | |
| Compound Inactivity: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound from a new vial. Verify the activity of the new stock in a reliable positive control cell line if available. | |
| Cell toxicity or death observed at expected working concentrations. | High Concentration: The concentration of this compound may be too high for your specific cell type, leading to off-target effects or general cytotoxicity. | Determine the cytotoxic concentration (CC50) of this compound for your cells using a cell viability assay (e.g., MTT, CellTiter-Glo). Select a working concentration for your functional assays that is well below the CC50. An IC50 of 6.3 µM for cell viability has been reported for SKOV-3 and Jurkat cells after 72 hours of treatment.[3][15] |
| DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.5%). Perform a vehicle control experiment with the same concentration of DMSO to assess its effect on cell viability. | |
| Inconsistent or variable results between experiments. | Inconsistent Cell Seeding: Variations in cell density can affect the cellular response to treatment. | Maintain a consistent cell seeding density across all experiments and replicates. |
| Variability in IDO1 Induction: If using IFNγ to induce IDO1, variations in the induction protocol can lead to inconsistent results. | Standardize the IFNγ concentration and incubation time for IDO1 induction. | |
| Precipitation of this compound: The compound may be precipitating out of the culture medium. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is suspected, consider preparing a fresh, lower concentration stock solution or using a different solubilizing agent if compatible with your experimental system. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IDO1 Inhibition (IC50) | Cell-free assay | 1.7 nM | [1] |
| IDO1-HEK293 cells | 1.1 nM | [1][3][5][6] | |
| HeLa cells | 1.7 nM | [1] | |
| TDO Inhibition (IC50) | Tryptophan-2,3-dioxygenase expressing cells | > 2000 nM | [1] |
| Cell Viability (IC50) | SKOV-3 and Jurkat clone E6-1 cells (72h) | 6.3 µM | [3][15] |
| Solubility in DMSO | 82 mg/mL (199.55 mM) | [1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for IDO1 Inhibition in Adherent Cells
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for IDO1 activity by measuring kynurenine production in adherent cells.
Materials:
-
Adherent cell line known to express IDO1 (e.g., HeLa, SKOV3)
-
Complete cell culture medium
-
Recombinant human interferon-gamma (IFNγ)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFNγ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the IFNγ-containing medium and add the this compound dilutions to the cells. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 24-72 hours.
-
Kynurenine Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
Add TCA to a final concentration of 3% to precipitate proteins.[12]
-
Incubate at 50°C for 30 minutes.[12]
-
Centrifuge the plate to pellet the precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add an equal volume of Ehrlich's reagent to each well and incubate in the dark for 10-20 minutes.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in each sample from the standard curve.
-
Plot the percentage of IDO1 inhibition (relative to the vehicle control) against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: this compound inhibits the IDO1 enzyme, blocking the immunosuppressive kynurenine pathway.
Caption: A stepwise workflow for determining the optimal working concentration of this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound mesylate | TargetMol [targetmol.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 18. benchchem.com [benchchem.com]
Linrodostat stability and degradation in media
Linrodostat Technical Support Center
Disclaimer: Specific stability and degradation data for this compound in various experimental media are not extensively available in the public domain. The following information is based on general principles of small-molecule inhibitor handling, forced degradation studies, and data from product suppliers. The tables and protocols provided are representative examples to guide researchers in establishing their own stability studies.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound powder can be stored at -20°C for up to three years. For experimental use, prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[1][2] A stock solution in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1][2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and decreased compound activity.[1] Fresh DMSO should be used, as moisture-absorbing DMSO can reduce solubility.[1]
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous cell culture media. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium. This compound has limited aqueous solubility. To mitigate this:
-
Lower the final concentration: Ensure your final working concentration does not exceed the aqueous solubility limit of this compound.
-
Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions.
-
Incorporate surfactants or co-solvents (for in vivo formulations): For animal studies, formulations may include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility. A suggested formulation involves adding a DMSO stock to PEG300, followed by Tween-80, and finally adding an aqueous solution like saline or ddH₂O.[1][2] Such solutions should be prepared fresh and used immediately for best results.[1]
-
Vortexing and warming: Ensure thorough mixing after dilution. Gentle warming in a water bath may temporarily aid dissolution, but be cautious as heat can also accelerate degradation.
Q3: My experimental results with this compound are inconsistent. Could stability be an issue?
A3: Yes, inconsistent results are a classic sign of compound instability in the experimental medium. This compound, as an irreversible inhibitor, relies on its chemical reactivity.[1][3] Factors in your media that can affect its stability include:
-
pH: Extreme pH values can catalyze hydrolysis.
-
Redox-active components: IDO1 is a heme-containing redox-sensitive protein, and compounds inhibiting it can be sensitive to redox cycling.[4] Components in your media could promote oxidation.
-
Light exposure: Photodegradation can occur with complex organic molecules. Protect your solutions from light where possible.
-
Temperature and incubation time: Longer incubation times at physiological temperatures (e.g., 37°C) can lead to significant degradation. In one study, micromolar concentrations of this compound induced Jurkat T cell death after prolonged incubation.[3]
It is crucial to establish the stability of this compound under your specific experimental conditions (media, temperature, and duration).
Q4: Are there known metabolites or degradation products of this compound I should be aware of?
A4: In vivo, this compound is known to be metabolized to form 4-chloroaniline, which raised initial concerns about toxicity.[5] Further downstream metabolites of 4-chloroaniline were also considered a potential concern, necessitating sensitive LC-MS/MS methods for their quantification.[5] While specific degradation products in simple aqueous media are not publicly detailed, researchers should be aware that hydrolysis of the amide bond or oxidation of the molecule are plausible degradation pathways under stress conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in cell culture. | Degradation in Media: The compound may be unstable at 37°C in the complex biological matrix of cell culture medium. | Perform a time-course experiment. Prepare fresh this compound solutions and add them to the media at different time points (e.g., 0, 2, 4, 8, 24 hours) before assaying. Analyze the remaining concentration of the parent compound by HPLC or LC-MS/MS at each point to determine its half-life in your specific medium. |
| Variable IC₅₀ values between experiments. | Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage of the DMSO stock solution. | Aliquot stock solutions into single-use vials and store them at -80°C. Use a fresh aliquot for each experiment. |
| Inconsistent final concentration due to precipitation. | Visually inspect for precipitation after dilution into aqueous media. If observed, revise the dilution protocol (see FAQ Q2). Centrifuge the working solution before adding it to the assay to remove any undissolved particles. | |
| Unexpected cellular toxicity or off-target effects. | Degradation Product Activity: A degradation product, rather than this compound itself, may be causing the observed effect. Micromolar concentrations of this compound have been shown to block T cell activation and induce cell death after prolonged incubation.[3] | Characterize the stability of this compound in your assay medium using LC-MS/MS to identify and quantify major degradation products. If possible, test the biological activity of any identified degradants. |
| Low or no detectable compound in in vivo plasma samples. | Poor Bioavailability/Formulation Issue: The formulation used for administration may not be optimal, leading to poor absorption. | Review and optimize the in vivo formulation. For oral administration, ensure appropriate vehicles are used to maintain solubility and stability in the GI tract. Use established formulation protocols, such as those involving DMSO, PEG300, and Tween-80.[1][2] |
| Rapid Metabolism: The compound is being cleared too quickly in vivo. | This compound is known to be metabolized.[5] Conduct a pharmacokinetic study to determine the half-life of the compound in the species being tested. |
Quantitative Data Summary
While comprehensive degradation kinetics are not publicly available, the following tables summarize solubility and storage information from suppliers and provide a representative example of a stability assessment in a common buffer.
Table 1: this compound Solubility and Stock Solution Stability
| Solvent | Concentration | Storage Temperature | Storage Duration | Source |
|---|---|---|---|---|
| DMSO | 82 mg/mL (199.55 mM) | -80°C | 1 year | [1] |
| DMSO | 82 mg/mL (199.55 mM) | -20°C | 1 month | [1][2] |
| Powder | - | -20°C | 3 years |[1] |
Table 2: Representative Stability of this compound (10 µM) in Phosphate-Buffered Saline (PBS) at 37°C (Note: This is hypothetical data for illustrative purposes, based on typical small molecule behavior.)
| Time (Hours) | % Remaining this compound | Major Degradant 1 (% Peak Area) |
|---|---|---|
| 0 | 100% | Not Detected |
| 4 | 95.2% | 1.5% |
| 8 | 89.8% | 3.8% |
| 24 | 75.1% | 12.3% |
| 48 | 58.4% | 25.9% |
Experimental Protocols
Protocol: Assessing this compound Stability in Experimental Media
This protocol outlines a general method for determining the stability of this compound in a specific aqueous medium (e.g., PBS, DMEM, RPMI-1640) using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
DMSO (anhydrous, high purity)
-
Experimental medium of choice (e.g., PBS, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic Acid (or other appropriate modifier)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
-
Incubator or water bath set to 37°C
2. Procedure:
-
Prepare Stock Solution: Accurately weigh this compound powder and dissolve in DMSO to create a 10 mM stock solution.
-
Prepare Working Solution: Dilute the 10 mM stock solution into the pre-warmed (37°C) experimental medium to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., ≤0.1%) to minimize solvent effects. Vortex gently to mix.
-
Timepoint Zero (T=0): Immediately after preparation, take a 100 µL aliquot of the working solution. Quench any potential degradation by adding 100 µL of acetonitrile. Store this sample at -20°C until analysis.
-
Incubation: Place the remaining working solution in the 37°C incubator. Protect from light by wrapping the container in aluminum foil.
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 12, 24, 48 hours), remove a 100 µL aliquot from the incubating solution. Quench immediately with 100 µL of acetonitrile and store at -20°C.
-
Sample Analysis:
-
Once all timepoints are collected, centrifuge the samples to precipitate any proteins or salts.
-
Inject the supernatant onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from its potential degradation products.
-
Monitor the elution using a UV detector at a wavelength appropriate for this compound.
-
-
Data Analysis:
-
Measure the peak area of the this compound parent compound at each timepoint.
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample (% Remaining = [Peak Area at T=x / Peak Area at T=0] * 100).
-
Plot the % Remaining against time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in media.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of this compound and its metabolites: Overcoming bioanalytical challenges in support of a discovery Indoleamine 2,3 dioxygenase program - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Linrodostat Kynurenine Assays
Welcome to the technical support center for researchers utilizing Linrodostat in kynurenine pathway assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, particularly the challenge of high background signals during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function? this compound (also known as BMS-986205) is a potent, selective, and irreversible inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the kynurenine pathway that initiates the breakdown of the essential amino acid tryptophan.[3][4] this compound works by binding to the heme cofactor site of the IDO1 enzyme, which prevents the enzyme from being activated and thereby blocks the production of kynurenine.[3][5] Its high selectivity makes it a valuable tool for studying the specific role of IDO1 in various biological processes, particularly in immuno-oncology.[6]
Q2: What is the kynurenine pathway and why is it a significant area of research? The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals, accounting for about 99% of ingested tryptophan not used for protein synthesis.[7] This pathway produces several biologically active metabolites, including kynurenine. The first and rate-limiting step is catalyzed by either IDO1 or tryptophan 2,3-dioxygenase (TDO).[7][8] In the context of cancer, some tumors overexpress IDO1, leading to increased kynurenine production in the tumor microenvironment. This creates an immunosuppressive effect, allowing cancer cells to evade the host's immune system.[3][9] Therefore, inhibiting this pathway is a major therapeutic strategy in cancer research.
Q3: What are the common assay methods used to measure kynurenine production? Kynurenine levels can be quantified using several methods, each with its own advantages and limitations:
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are highly sensitive and specific methods that can accurately quantify kynurenine even in complex biological samples.[10][11] They are often considered the gold standard.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Commercial ELISA kits are available for the quantitative measurement of kynurenine in samples like serum, plasma, and cell culture supernatants.[12][13]
-
Colorimetric Assay (Ehrlich's Reagent): This method uses p-dimethylaminobenzaldehyde (Ehrlich's reagent), which reacts with kynurenine to produce a colored product that can be measured by absorbance, typically around 490-492 nm.[11][14] While simple and cost-effective, it can be prone to interference from other substances in the sample.[11]
Q4: What is typically considered a "high background" in a kynurenine assay? A high background refers to a significant signal detected in negative control wells, such as "blank" wells (containing only media and detection reagents) or "no enzyme" wells. This unwanted signal can obscure the true enzymatic activity, leading to a low signal-to-noise ratio and inaccurate data. Ideally, the signal from negative control wells should be less than 10% of the maximum signal (positive control). High background can manifest as elevated absorbance, fluorescence, or ion counts, depending on the detection method.[15]
Troubleshooting Guide: High Background Issues
This guide is designed to help you identify and resolve the root causes of high background signals in your kynurenine assays involving this compound.
Category 1: Issues with Assay Controls
Q: My "no enzyme" or "blank" control wells show a high signal. What is the likely cause? A high signal in wells lacking the enzyme (IDO1) or cells points to a non-enzymatic source of background.
-
Potential Cause 1: Substrate Instability. L-tryptophan, the substrate for IDO1, may degrade non-enzymatically over time or due to exposure to light and temperature, forming products that interfere with the assay.[15]
-
Solution: Prepare fresh L-tryptophan solutions for each experiment. Store the stock solution protected from light at -20°C.
-
-
Potential Cause 2: Reagent Contamination. Buffers, media, or the detection reagent itself may be contaminated with substances that generate a signal.[16][17][18] Poor water quality is a common source of contamination.[19]
-
Solution: Prepare all buffers and solutions with high-purity, sterile water. Filter-sterilize buffers to remove any microbial contamination. Test each reagent individually to pinpoint the source of the background.
-
-
Potential Cause 3: Microplate Interference. Certain types of microplates can exhibit autofluorescence (for fluorescent assays) or may bind detection reagents non-specifically.[15][17]
-
Solution: Use the correct plate type for your assay: clear-bottom plates for colorimetric readings, black plates for fluorescence, and white plates for luminescence.[15] If autofluorescence is an issue, consider using plates specifically designed for low-background fluorescence.
-
Category 2: Reagent and Compound-Related Issues
Q: Could the this compound stock solution or the vehicle (e.g., DMSO) be contributing to the high background? Yes, both the compound and its solvent can sometimes cause issues.
-
Potential Cause 1: High Vehicle Concentration. High concentrations of solvents like DMSO can interfere with enzyme activity or the assay chemistry. The final DMSO concentration should typically not exceed 1%.[15]
-
Solution: Double-check your dilution calculations to ensure the final DMSO concentration in the well is as low as possible, and always include a "vehicle control" (containing the same final concentration of DMSO as your experimental wells) to assess its effect.
-
-
Potential Cause 2: Compound Aggregation. At high concentrations, some small molecules can form aggregates that interfere with the assay, leading to non-specific inhibition or signal generation.[15]
-
Solution: Prepare fresh dilutions of this compound for each experiment from a trusted stock. If aggregation is suspected, briefly centrifuge the stock solution before making dilutions. Including a small amount of a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can sometimes mitigate this.[15]
-
-
Potential Cause 3: this compound Degradation. Improper storage could lead to the degradation of this compound.
-
Solution: Store this compound stock solutions as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.
-
Category 3: Cell-Based Assay Issues
Q: I am observing high background specifically in my cell-based assay. What are the potential cellular sources? Cell-based assays introduce additional complexity.
-
Potential Cause 1: Endogenous Kynurenine Production. The cells themselves may be producing a high basal level of kynurenine, even without stimulation.
-
Solution: Ensure you have a proper "unstimulated cells" control. If basal production is high, you may need to reduce cell seeding density or the incubation time.
-
-
Potential Cause 2: Cell Debris and Cytotoxicity. If this compound or the vehicle is toxic to the cells, dying cells can release interfering substances into the supernatant.[15][17]
-
Solution: Perform a separate cell viability assay (e.g., MTT or LDH) with the same concentrations of this compound to rule out cytotoxicity. Ensure you are working with healthy, sub-confluent cell monolayers.
-
-
Potential Cause 3: Media Components. Phenol red in cell culture media can interfere with colorimetric assays. Serum components can also contribute to background.
-
Solution: For the final incubation step, consider using serum-free, phenol red-free media to reduce potential interference.
-
Data Presentation
Table 1: this compound In Vitro Activity Profile
| Target Enzyme | Cell Line | IC50 Value | Reference |
| Human IDO1 | Cell-free assay | 1.7 nM | [1] |
| Human IDO1 | IDO1-HEK293 cells | 1.1 nM | [2][20] |
| Human TDO | TDO-HEK293 cells | >2000 nM | [1][20] |
Table 2: Summary of Common Causes of High Background and Solutions
| Potential Cause | Recommended Solution |
| Reagent-Related | |
| Substrate (L-Tryptophan) Degradation | Prepare fresh substrate for each experiment; store stock protected from light.[15] |
| Contaminated Buffers or Water | Use high-purity water; filter-sterilize buffers; test reagents individually.[18][19] |
| High Vehicle (DMSO) Concentration | Keep final DMSO concentration below 1%; always include a vehicle control.[15] |
| Assay Setup-Related | |
| Insufficient Plate Washing (ELISA) | Increase the number and vigor of wash steps; ensure complete aspiration of wash buffer.[16][19] |
| Incorrect Microplate Type | Use clear plates for colorimetric, black for fluorescence, and white for luminescence assays.[15] |
| High Antibody Concentration (ELISA) | Titrate the primary and secondary antibodies to find the optimal concentration. |
| Cell-Based Assay-Related | |
| Compound Cytotoxicity | Run a parallel cell viability assay to check for toxicity at working concentrations.[15] |
| Interference from Media Components | Use phenol red-free and/or serum-free media during the final incubation step. |
| High Basal Kynurenine Production | Optimize cell seeding density and incubation time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).[21]
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required.[21]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[2]
Protocol 2: General Cell-Based Kynurenine Colorimetric Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells (e.g., IFN-γ stimulated HeLa cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing the desired concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Initiate Reaction: Add L-tryptophan to the media to a final concentration of ~100 µg/mL.[14]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-72 hours, depending on the cell line's IDO1 activity.
-
Sample Collection: Carefully collect 100 µL of cell culture supernatant from each well and transfer to a new clear, flat-bottom 96-well plate.
-
Reaction Termination: Add 50 µL of 30% (w/v) Trichloroacetic Acid (TCA) to each well, mix, and incubate at 65°C for 15-30 minutes. This step stops the enzymatic reaction and helps convert any remaining N-formylkynurenine to kynurenine.[11]
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Color Development: Transfer 100 µL of the cleared supernatant to another 96-well plate. Add 100 µL of Ehrlich's reagent (e.g., 2% w/v p-dimethylaminobenzaldehyde in acetic acid) to each well and incubate at room temperature for 10-20 minutes until a yellow color develops.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.[14]
Visualizations
Diagram 1: Kynurenine Pathway and this compound Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine - Wikipedia [en.wikipedia.org]
- 9. Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. ibl-america.com [ibl-america.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 17. benchchem.com [benchchem.com]
- 18. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 19. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 20. apexbt.com [apexbt.com]
- 21. This compound | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]
Addressing Linrodostat solubility issues for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges associated with Linrodostat for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound, also known as BMS-986205, is a selective and irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer-related immune suppression.[1][2][3] Its poor aqueous solubility can lead to challenges in preparing formulations that are suitable and consistent for in vivo administration, potentially impacting drug exposure and the reliability of experimental outcomes.
Q2: What are the common solvents used to dissolve this compound?
A2: Common organic solvents for dissolving this compound include Dimethyl sulfoxide (DMSO) and Ethanol.[4][5] However, for in vivo use, these are typically part of a co-solvent system to ensure biocompatibility and maintain the drug in solution upon administration.
Q3: Can I use sonication or heat to help dissolve this compound?
A3: Yes, sonication and gentle heating (e.g., to 37°C) can be used to aid in the dissolution of this compound, especially when preparing stock solutions or final formulations.[5] If you observe any precipitation or phase separation during preparation, these methods can be helpful.[4][5]
Q4: How should I store this compound stock solutions?
A4: Prepared stock solutions of this compound should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] For in vivo working solutions, it is best to prepare them fresh on the day of use.[4]
Troubleshooting Guide
Issue 1: Precipitation of this compound upon addition to aqueous vehicles.
Possible Cause: this compound is poorly soluble in aqueous solutions. Adding a concentrated stock solution in an organic solvent directly to an aqueous vehicle can cause the compound to crash out of solution.
Solution:
-
Use a co-solvent system: Employ a formulation that includes a combination of solvents, co-solvents, and surfactants to maintain this compound's solubility.
-
Sequential mixing: Add the components of your formulation in a specific order. Typically, the drug is first dissolved in a small amount of a primary solvent like DMSO, followed by the addition of co-solvents like PEG300 or PEG400, then a surfactant like Tween-80, and finally the aqueous component (e.g., saline) is added dropwise while vortexing.[4][5]
-
Use of solubilizing agents: Consider formulations that include agents like Solutol HS 15 or cyclodextrins (e.g., SBE-β-CD), which can improve the solubility of hydrophobic compounds in aqueous media.[4]
Issue 2: Phase separation observed in the final formulation.
Possible Cause: Immiscibility of the lipid-based components (like corn oil) with the initial solvent (like DMSO).
Solution:
-
Incorporate a surfactant and co-solvent: When using a lipid-based vehicle like corn oil with a DMSO stock, the inclusion of a surfactant such as Tween-80 and a co-solvent like PEG300 can help to create a stable emulsion and prevent phase separation.[6]
Issue 3: Inconsistent results in animal studies.
Possible Cause: Poor or variable bioavailability due to inconsistent drug solubilization or precipitation at the site of administration.
Solution:
-
Optimize the formulation: Experiment with different formulations to find one that provides consistent and adequate drug exposure. The choice of formulation can significantly impact the in vivo performance of a poorly soluble compound.
-
Characterize the formulation: Before in vivo administration, visually inspect the formulation for any signs of precipitation or instability.
-
Ensure homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to provide a consistent dose. For solutions, ensure all components are fully dissolved.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents and formulations based on available data.
| Solvent/Formulation | Concentration | Notes |
| DMSO | 50 mg/mL (121.68 mM) | Sonication recommended.[7] |
| DMSO | 82 mg/mL (199.55 mM) | Use fresh DMSO as it can absorb moisture, which reduces solubility.[8] |
| Ethanol | 15 mg/mL (36.5 mM) | Sonication recommended. |
| Water | < 0.1 mg/mL | Insoluble.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.06 mM) | Clear solution.[4][5] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 2.5 mg/mL (6.08 mM) | Suspended solution; requires sonication.[4][5] |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.08 mM) | Suspended solution; requires sonication.[4][5] |
| 5% DMSO, 95% Corn Oil | 2.08 mg/mL (5.06 mM) | |
| Ethanol/PEG 400/Propylene glycol/d-α-tocopheryl PEG 1000 succinate (5:55:20:20 v/v) | Not specified | Used for oral administration in mice. |
Experimental Protocols
Protocol 1: Preparation of a Clear Solution for Oral Administration
This protocol is designed to achieve a clear solution of this compound suitable for oral gavage in rodents.[4][5]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Gentle warming and sonication can be used to facilitate dissolution.
-
Sequential Addition of Excipients: To prepare a 1 mL working solution of 2.08 mg/mL:
-
Take 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until homogeneous.
-
Add 450 µL of saline dropwise while vortexing to bring the final volume to 1 mL.
-
-
Final Formulation: The final formulation will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Use the freshly prepared solution for oral administration.
Protocol 2: Preparation of a Suspension for Oral Administration
This protocol is suitable when a higher concentration is required, which may result in a suspension.[4][5]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration that will yield the desired final concentration (e.g., 50 mg/mL).
-
Sequential Addition of Excipients: To prepare a 1 mL working solution of 2.5 mg/mL:
-
Take 50 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 500 µL of saline dropwise while vortexing.
-
-
Final Formulation: The final formulation will be a suspension with a composition of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
Administration: Ensure the suspension is well-mixed before each administration to guarantee dose uniformity. This can be achieved by vortexing immediately before drawing the dose into the syringe.
Protocol 3: Stability Testing of a Preclinical Formulation
This protocol outlines a basic approach to assess the short-term stability of a prepared this compound formulation.[9][10]
Objective: To determine if the this compound formulation remains stable under the intended storage and use conditions for the duration of a typical in vivo experiment.
Procedure:
-
Prepare the formulation: Prepare a batch of the this compound formulation to be tested.
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the formulation for analysis. This will serve as the baseline.
-
Visually inspect for clarity, color, and presence of any particulate matter.
-
Determine the concentration of this compound using a validated analytical method (e.g., HPLC).
-
-
Storage Conditions: Store the remaining formulation under the conditions it will be exposed to during the experiment (e.g., room temperature on the benchtop, or refrigerated at 4°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), take another aliquot from the stored formulation and repeat the analysis performed at Time 0.
-
Evaluation: Compare the results from each time point to the initial (Time 0) results. A formulation is generally considered stable if the concentration of the active pharmaceutical ingredient (API) remains within ±10% of the initial concentration and there are no significant changes in the physical appearance.
Visualizations
IDO1 Signaling Pathway and this compound Inhibition
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Formulation Selection
Caption: Workflow for selecting an appropriate in vivo formulation.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound mesylate | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmtech.com [pharmtech.com]
Cell viability concerns with high concentrations of Linrodostat
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering cell viability concerns with high concentrations of Linrodostat in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BMS-986205) is a selective and irreversible inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism.[3][4] In many cancers, IDO1 is overexpressed and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing metabolites that inhibit immune cell function.[3][4] this compound is designed to block this activity, thereby restoring anti-tumor immunity.[5]
Q2: Is a decrease in cell viability expected when using this compound?
While the primary goal of this compound is to modulate the immune response, direct cytotoxic effects on some cell lines have been observed, particularly at higher concentrations.[1][2] It is important to distinguish between on-target anti-proliferative effects in specific cancer models and off-target cytotoxicity.
Q3: At what concentrations have cell viability issues with this compound been reported?
Studies have shown that this compound can reduce the viability of cell lines such as the human ovarian cancer cell line SKOV-3 and the human T-cell leukemia cell line Jurkat.[1][2] A significant reduction in cell viability was observed in these cell lines when treated with this compound in the concentration range of 0.01-100 μM for 72 hours.[1][2]
Q4: What is the reported IC50 for this compound-induced cytotoxicity?
For SKOV-3 and Jurkat cells, an IC50 (half-maximal inhibitory concentration) for cell viability has been reported to be approximately 6.3 μM after 72 hours of treatment.[1]
Troubleshooting Guides
Issue: Unexpectedly High Cytotoxicity Observed
If you are observing a higher-than-expected level of cell death in your experiments with this compound, consider the following troubleshooting steps:
1. Confirm On-Target vs. Off-Target Effects:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine if the cytotoxicity is dose-dependent.
-
Cell Line Specificity: Test the effect of this compound on a panel of cell lines, including those that do not express IDO1, to assess for off-target effects.
2. Rule Out Experimental Artifacts:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not contributing to cell death. Run a vehicle control with the highest concentration of the solvent used.
-
Compound Stability: Verify the stability of this compound in your cell culture medium over the course of the experiment. Degradation products may be more toxic.
-
Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT reduction). Include a cell-free control with this compound to check for direct interaction with the assay components.
3. Investigate the Mechanism of Cell Death:
-
Apoptosis vs. Necrosis: Utilize assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).
-
Caspase Activation: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-7 to confirm if the apoptotic pathway is being initiated.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Cell Viability
This table summarizes the reported cytotoxic effects of this compound on SKOV-3 and Jurkat cells after 72 hours of incubation.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Reported Effect | IC50 (µM) | Reference |
| SKOV-3 | 0.01 - 100 | 72 | Reduced number of viable cells | ~6.3 | [1][2] |
| Jurkat | 0.01 - 100 | 72 | Reduced number of viable cells | ~6.3 | [1][2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cells (e.g., SKOV-3 or Jurkat)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., SKOV-3), seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow to attach overnight.
-
For suspension cells (e.g., Jurkat), seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is for distinguishing between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Target cells (e.g., Jurkat)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or culture tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with the desired concentrations of this compound for the chosen duration.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle, non-enzymatic method and collect both the detached and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
References
Technical Support Center: Linrodostat and Nivolumab Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with essential information for studies involving the combination of linrodostat and nivolumab. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key clinical trial data to support your research.
Troubleshooting Guide
This guide addresses potential issues that may arise during preclinical or clinical research with the this compound and nivolumab combination.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly High Toxicity or Immune-Related Adverse Events (irAEs) | Dose levels of one or both agents may be too high for the specific model or patient population. | Review the dose-escalation data from clinical trials. Consider reducing the dose of this compound or adjusting the nivolumab dosing schedule. In a phase 1/2 study, the maximum tolerated dose (MTD) of this compound was established at 200 mg once daily when combined with nivolumab.[1] Dose-limiting toxicities were primarily immune-related. |
| Lack of Anti-Tumor Efficacy | The tumor microenvironment may not be dependent on the IDO1 or PD-1/PD-L1 pathways. | Assess baseline tumor biopsies for the expression of IDO1 and PD-L1. A composite biomarker of low tryptophan 2,3-dioxygenase (TDO) gene expression and a high IFN-γ gene expression signature has been associated with a better response to the this compound and nivolumab combination. |
| Insufficient target engagement by this compound. | Measure kynurenine levels in plasma or tumor tissue. A significant decrease in kynurenine levels indicates successful IDO1 pathway inhibition.[2] this compound exposures have been shown to exceed the predicted therapeutic target concentrations starting at a 50 mg dose.[2] | |
| Inconsistent Pharmacodynamic (PD) Marker Results | Variability in sample collection or processing. | Standardize protocols for blood and tissue sample handling. For kynurenine measurement, ensure consistent timing of sample collection in relation to drug administration. |
| Assay sensitivity and specificity. | Validate assays for measuring kynurenine, tryptophan, and immune cell populations (e.g., CD8+ T cells, regulatory T cells) to ensure they are robust and reproducible. |
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and nivolumab?
A1: this compound is an orally available, irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[3][4][5] IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[5] By inhibiting IDO1, this compound reduces kynurenine production, which can reverse the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the tumor microenvironment, thereby promoting the activity of various immune cells.[5]
Nivolumab is a fully human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor.[6][7] It binds to the programmed death-1 (PD-1) receptor on T cells, blocking its interaction with its ligands, PD-L1 and PD-L2, which are often expressed on cancer cells.[6][8] This blockade releases the "brake" on the immune system, enhancing the T-cell mediated anti-tumor response.[6][8]
Q2: What is the rationale for combining this compound and nivolumab?
A2: The combination of an IDO1 inhibitor and a PD-1 inhibitor is based on their complementary mechanisms of action to overcome tumor-induced immunosuppression. The IDO1 pathway and the PD-1/PD-L1 pathway are two distinct but interconnected mechanisms that tumors use to evade the immune system.[9][10][11] Preclinical data suggest that combined inhibition can result in improved anti-tumor activity.[1] By simultaneously targeting both pathways, the combination therapy aims to produce a more robust and durable anti-tumor immune response than either agent alone.
Q3: What are the key findings from clinical trials of the this compound and nivolumab combination?
A3: A phase 1/2 clinical trial (NCT02658890) evaluated the safety and efficacy of this compound in combination with nivolumab (and in some cohorts, also with ipilimumab) in patients with advanced solid tumors.[1][12] The study established a manageable safety profile and determined the maximum tolerated dose of this compound to be 200 mg once daily in this combination. Responses were observed across various tumor types, particularly in immunotherapy-naïve patients. While a decrease in kynurenine levels confirmed IDO1 pathway inhibition, this did not directly correlate with clinical response. However, a composite biomarker of low TDO expression and high IFN-γ gene expression was associated with response.[2]
Quantitative Data Summary
This compound Dose Escalation with Nivolumab (Phase 1/2 Study)
| This compound Dose (once daily) | Nivolumab Dose | Number of Patients | Key Findings |
| 25 mg | 240 mg every 2 weeks | 55 (in Part 1 total) | This compound exposures exceeded predicted therapeutic target concentrations starting at 50 mg. |
| 50 mg | 240 mg every 2 weeks | ||
| 100 mg | 240 mg every 2 weeks | ||
| 200 mg | 240 mg every 2 weeks | Maximum Tolerated Dose (MTD) established at 200 mg.[2] | |
| 400 mg | 240 mg every 2 weeks | Dose-limiting toxicities observed. |
Safety and Efficacy Overview (Phase 1/2 Study)
| Treatment Arm | Number of Patients | Grade 3/4 Adverse Events | Objective Response Rate (ORR) |
| This compound + Nivolumab (Part 2) | 494 | 50.1% - 63.4% | Varied across tumor types. For example, in IO tx-naïve advanced bladder cancer, the ORR was 37%.[13] |
| This compound + Nivolumab + Ipilimumab (Part 3) | 41 | 50.1% - 63.4% | Responses were observed across different cohorts.[1][2] |
Experimental Protocols
Protocol: Measurement of Plasma Kynurenine and Tryptophan
Objective: To assess the pharmacodynamic effect of this compound by measuring the levels of tryptophan and its catabolite, kynurenine, in plasma.
Methodology:
-
Sample Collection: Collect whole blood in EDTA-containing tubes at baseline and at specified time points post-linrodostat administration.
-
Plasma Separation: Centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a solution of trichloroacetic acid (TCA) to the plasma (e.g., 10% TCA in a 1:1 ratio).
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tryptophan and kynurenine.
-
Prepare a standard curve with known concentrations of tryptophan and kynurenine to quantify the levels in the plasma samples.
-
-
Data Analysis: Calculate the kynurenine-to-tryptophan ratio (K/T ratio) as a measure of IDO1 activity. A decrease in the K/T ratio following this compound treatment indicates target engagement.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor this compound Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Facebook [cancer.gov]
- 6. Nivolumab - NCI [dctd.cancer.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Nivolumab - Wikipedia [en.wikipedia.org]
- 9. Frontiers | IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation [frontiersin.org]
- 10. The expression of PD-1 ligands and IDO1 by macrophage/microglia in primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
Technical Support Center: Overcoming Resistance to Linrodostat in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the IDO1 inhibitor, Linrodostat, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as BMS-986205) is a selective, orally available, and irreversible inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[4] By catalyzing the conversion of the essential amino acid tryptophan to kynurenine, IDO1 helps create an immunosuppressive tumor microenvironment, allowing cancer cells to evade the immune system.[5] this compound blocks this activity, thereby reducing kynurenine production and restoring anti-tumor immune responses.[6]
Q2: What are the initial signs of resistance to this compound in my cell line experiments?
Signs of resistance to this compound in vitro may include:
-
A diminished or complete lack of reduction in kynurenine levels in the cell culture supernatant after treatment.
-
No significant restoration of T-cell proliferation in co-culture assays with this compound-treated cancer cells.
-
A rightward shift in the dose-response curve, indicating a higher IC50 value for this compound compared to sensitive cell lines.
-
Continued proliferation and survival of cancer cells at this compound concentrations that are cytotoxic to sensitive cells.
Q3: What is the most commonly reported mechanism of resistance to IDO1 inhibitors like this compound?
The most frequently cited mechanism of resistance to selective IDO1 inhibitors is the compensatory upregulation of Tryptophan 2,3-dioxygenase (TDO2).[4][7] TDO2 is another enzyme that can initiate the kynurenine pathway, converting tryptophan to kynurenine.[8] When IDO1 is inhibited, cancer cells can upregulate TDO2 to maintain kynurenine production and the associated immunosuppressive effects.[7][9]
Q4: Are there other potential mechanisms of resistance to this compound?
While TDO2 upregulation is a primary focus, other potential resistance mechanisms include:
-
Non-enzymatic functions of IDO1: IDO1 may have signaling roles independent of its catalytic activity that are not affected by enzymatic inhibitors.[10]
-
Activation of alternative signaling pathways: Cancer cells may activate pro-survival and anti-apoptotic pathways that bypass the effects of immune reactivation.
-
Tumor microenvironment factors: Other immunosuppressive cells and cytokines in the tumor microenvironment may sustain immune evasion despite IDO1 inhibition.
-
Drug efflux pumps: While not specifically reported for this compound, upregulation of drug efflux pumps is a common mechanism of resistance to small molecule inhibitors.
Troubleshooting Guides
Problem 1: Decreased or no reduction in kynurenine levels upon this compound treatment.
This is a primary indicator of resistance. The following troubleshooting workflow can help identify the cause:
Caption: Troubleshooting workflow for persistent kynurenine production.
Troubleshooting Steps:
-
Confirm this compound Activity: Ensure the compound is active and used at the correct concentration. Use a sensitive cell line as a positive control.
-
Assess TDO2 Expression: As the most likely cause, measure TDO2 mRNA and protein levels in your resistant cells compared to sensitive parental cells.
-
Experiment: Quantitative PCR (qPCR) for TDO2 mRNA.
-
Experiment: Western Blot for TDO2 protein.
-
-
If TDO2 is Upregulated: This is a strong indication of the resistance mechanism.
-
Solution: Consider using a dual IDO1/TDO2 inhibitor to block both pathways.[11]
-
-
If TDO2 is Not Upregulated: Investigate other possibilities.
-
Action: Sequence the IDO1 gene to check for mutations that might prevent this compound binding.
-
Action: Perform a broader analysis of signaling pathways (e.g., phospho-proteomics) to identify other compensatory mechanisms.
-
Problem 2: How to generate a this compound-resistant cell line for further study.
Developing a resistant cell line model is crucial for investigating resistance mechanisms.
Caption: Workflow for generating a this compound-resistant cell line.
Detailed Protocol: A general protocol for generating a drug-resistant cell line by gradual dose increase is provided in the Experimental Protocols section.[1][9][12]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Reference |
| IDO1-HEK293 | Human Embryonic Kidney cells overexpressing human IDO1 | 1.1 | [2] |
| HeLa | Human Cervical Cancer cells | 1.7 | [1] |
| TDO-HEK293 | Human Embryonic Kidney cells overexpressing human TDO | >2000 | [1] |
This table summarizes publicly available IC50 data. Researchers should determine the IC50 in their specific cell line of interest as a baseline.
Signaling Pathways
Upregulation of TDO2 in response to IDO1 inhibition is a key resistance mechanism. The signaling pathways governing TDO2 expression are complex and can be cell-type dependent. Potential pathways include:
Caption: Potential signaling pathways leading to TDO2 upregulation.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line using a gradual dose-escalation approach.[4][12]
-
Determine the initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial low-dose exposure: Culture the parental cells in media containing this compound at a concentration of IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual dose increase: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Monitoring: At each concentration, monitor cell viability and morphology. If significant cell death occurs, maintain the cells at the current concentration until they recover or reduce the concentration to the previous step.
-
Establishment of resistance: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization: Culture the resistant cells in drug-free medium for several passages to ensure the resistance phenotype is stable. Re-determine the IC50 of this compound and compare it to the parental cell line. The resistance index (RI) can be calculated as IC50 (resistant line) / IC50 (parental line). An RI > 2 is generally considered indicative of resistance.
Protocol 2: Western Blot for TDO2 Protein Expression
This protocol provides a general workflow for assessing TDO2 protein levels.[6][13]
-
Cell Lysis:
-
Wash cell pellets of both parental and this compound-resistant cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TDO2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Quantitative PCR (qPCR) for TDO2 mRNA Expression
This protocol outlines the steps for measuring TDO2 mRNA levels.[14][15]
-
RNA Extraction:
-
Isolate total RNA from parental and this compound-resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for TDO2
-
cDNA template
-
Nuclease-free water
-
-
Also, set up reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
qPCR Run:
-
Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TDO2 and the housekeeping gene in both parental and resistant cells.
-
Calculate the relative expression of TDO2 using the ΔΔCt method. An increase in the relative expression in the resistant cell line compared to the parental line indicates upregulation.
-
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Linrodostat in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Linrodostat (BMS-986205) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BMS-986205) is an orally available, selective, and irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[3] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine, which helps cancer cells evade the immune system.[3] By irreversibly binding to IDO1, this compound blocks this pathway, restoring T-cell function and enhancing anti-tumor immunity.[1][2]
Q2: How selective is this compound for its target, IDO1?
Preclinical studies have demonstrated that this compound is a potent and highly selective inhibitor of IDO1. It shows robust inhibitory activity against human IDO1 with IC50 values in the low nanomolar range. Importantly, it has been shown to have no significant inhibitory activity against the related enzymes tryptophan 2,3-dioxygenase (TDO2) and indoleamine 2,3-dioxygenase 2 (IDO2).[3] This high selectivity is a key feature intended to minimize off-target effects.
Q3: What are the potential, albeit low-probability, off-target effects of this compound?
While this compound is designed for high selectivity, it is crucial for researchers to consider potential off-target effects inherent to small molecule inhibitors. These may include:
-
Unintended interactions with other proteins: Although specific broad-panel screening data for this compound is not publicly available, it is theoretically possible for any small molecule to interact with structurally related proteins, such as other heme-containing enzymes or proteins with similar binding pockets.
-
Tryptophan mimicry: As with other tryptophan-related IDO inhibitors, there is a theoretical possibility that this compound could act as a "fake nutritional signal," potentially impacting pathways that sense amino acid levels, such as the mTOR signaling pathway.[4]
-
Clinical Adverse Events: In clinical trials, the most common treatment-related adverse events reported with this compound in combination with other therapies included fatigue, nausea, decreased appetite, diarrhea, and vomiting.[4][5] While these are not definitively linked to off-target effects and can be associated with immunotherapy combinations, they warrant consideration in experimental design and data interpretation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Problem 1: Unexpected or inconsistent experimental results.
If you observe cellular phenotypes or signaling changes that cannot be readily explained by the known on-target effects of IDO1 inhibition, consider the following troubleshooting steps:
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for unexpected results.
Step-by-Step Troubleshooting:
-
Verify Compound Integrity:
-
Action: Confirm the identity, purity, and concentration of your this compound stock solution.
-
Rationale: Compound degradation or impurities can lead to unexpected biological activity.
-
-
Confirm On-Target IDO1 Inhibition:
-
Action: Measure the levels of kynurenine in your experimental system (e.g., cell culture supernatant or plasma) using methods like LC-MS/MS.
-
Rationale: A significant reduction in kynurenine levels upon this compound treatment confirms that the drug is engaging its intended target.[3]
-
-
Dose-Response Analysis:
-
Action: Perform a dose-response curve for your observed phenotype.
-
Rationale: On-target effects should correlate with the known IC50 of this compound for IDO1 inhibition. If the unexpected phenotype occurs at concentrations significantly different from the IDO1 inhibitory concentration, it may suggest an off-target effect.
-
Problem 2: Suspected off-target activity based on initial troubleshooting.
If the initial troubleshooting steps suggest a potential off-target effect, the following experimental approaches can be employed for further investigation and mitigation.
Advanced Off-Target Investigation Workflow
Caption: Advanced workflow for investigating suspected off-target effects.
Data Presentation
Table 1: Selectivity Profile of this compound
While a comprehensive off-target screening panel for this compound against a wide array of kinases, GPCRs, and ion channels is not publicly available, preclinical data demonstrates its high selectivity for IDO1 over closely related enzymes.
| Target | IC50 (nM) | Cell Line | Reference |
| Human IDO1 | 1.1 | IDO1-HEK293 | [1][6] |
| Human TDO2 | >2000 | TDO-HEK293 | [6] |
| Murine IDO2 | No activity detected | - | [3] |
This table summarizes the known selectivity of this compound. Researchers should be aware that this is not an exhaustive list of all potential off-targets.
Table 2: Illustrative Example of a Broad Off-Target Safety Panel
The following table for a structurally distinct IDO1 inhibitor from the same developer, BMS-986242, is provided as an illustrative example of what a broad off-target panel might reveal. Note: This data is NOT for this compound (BMS-986205).
| Target Class | Number of Targets Tested | BMS-986242 Activity |
| Kinases | >40 | IC50 > 25 µM for all tested |
| GPCRs | IC50 > 25 µM for all tested | |
| Ion Channels | IC50 > 25 µM for all tested except nAChR α1 (IC50 = 12.3 µM) | |
| Other Enzymes & Transporters | IC50 > 25 µM for all tested |
This table is for illustrative purposes only and does not represent the off-target profile of this compound.
Experimental Protocols
Protocol 1: Kynurenine Measurement by LC-MS/MS
Objective: To confirm the on-target activity of this compound by quantifying the reduction in kynurenine production.
Methodology:
-
Sample Preparation:
-
Collect cell culture supernatant or plasma samples from vehicle- and this compound-treated groups.
-
Add an internal standard (e.g., deuterated kynurenine) to each sample.
-
Precipitate proteins by adding an equal volume of methanol or acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable liquid chromatography column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify kynurenine and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of kynurenine to the peak area of the internal standard.
-
Compare the ratios between the vehicle- and this compound-treated groups to determine the percentage of inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct engagement of this compound with its target protein, IDO1, in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells that express IDO1 (e.g., IFN-γ stimulated HeLa or SKOV-3 cells).
-
Treat the cells with this compound at the desired concentration or with a vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration and normalize all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for IDO1.
-
-
Data Analysis:
-
Quantify the band intensities for IDO1 at each temperature.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Protocol 3: Kinome Profiling (Illustrative)
Objective: To assess the selectivity of a small molecule inhibitor against a broad panel of kinases.
Methodology:
-
Compound Submission:
-
Provide the test compound (e.g., this compound) to a commercial service provider that offers kinome scanning services (e.g., Eurofins DiscoverX KINOMEscan™).
-
-
Competition Binding Assay:
-
The service provider will perform a high-throughput competition binding assay. In this assay, the test compound competes with a known, immobilized ligand for binding to a large panel of DNA-tagged kinases.
-
-
Data Analysis and Interpretation:
-
The results are typically provided as the percentage of inhibition for each kinase at a specific concentration of the test compound.
-
A highly selective inhibitor will show strong inhibition of its intended target (if it were a kinase) and minimal inhibition of other kinases in the panel.
-
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Logical workflow for assessing experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bristol Myers Squibb - Encouraging Response Observed with Opdivo (nivolumab) Plus Investigational IDO1 Inhibitor, BMS-986205, in Heavily Pre-Treated Patients with Advanced Cancers in Phase 1/2a Study CA017-003 [news.bms.com]
- 5. urotoday.com [urotoday.com]
- 6. selleckchem.com [selleckchem.com]
Validation & Comparative
IFN-gamma Gene Signature: A Predictive Biomarker for Linrodostat Response in Cancer Immunotherapy
A detailed comparison of Linrodostat with other IDO1 inhibitors, focusing on the predictive power of the IFN-gamma gene signature and supporting experimental data for researchers and drug development professionals.
The landscape of cancer immunotherapy is continually evolving, with a growing emphasis on personalized medicine and the identification of predictive biomarkers to guide treatment decisions. One such biomarker showing significant promise is the Interferon-gamma (IFN-γ) gene signature, particularly in the context of therapies targeting the indoleamine 2,3-dioxygenase 1 (IDO1) pathway. This guide provides a comprehensive comparison of this compound (BMS-986205), a selective IDO1 inhibitor, with other IDO1 inhibitors, focusing on the role of the IFN-γ gene signature as a predictor of response.
This compound and the IFN-γ Connection: A Promising, Yet Complex, Relationship
This compound is an orally available, selective inhibitor of the IDO1 enzyme.[1][2] The IDO1 pathway is a critical mechanism of immune evasion utilized by tumor cells.[3] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 suppresses the function of effector T cells and promotes an immunosuppressive tumor microenvironment.[1][3] Proinflammatory cytokines, most notably IFN-γ, are potent inducers of IDO1 expression in tumor cells, creating a negative feedback loop that dampens the anti-tumor immune response.[3][4]
Clinical trial evidence, primarily from the Phase 1/2 study NCT02658890, has established a significant association between a high IFN-γ gene signature in baseline tumor biopsies and a greater response to this compound when administered in combination with the anti-PD-1 antibody nivolumab.[5][6] This suggests that tumors with a pre-existing, T-cell inflamed microenvironment, as indicated by the IFN-γ signature, are more likely to be dependent on the IDO1 pathway for immune evasion and are therefore more susceptible to its inhibition.
Further analysis from this study revealed that a composite biomarker, combining a high IFN-γ gene signature with low gene expression of tryptophan 2,3-dioxygenase (TDO2), another tryptophan-catabolizing enzyme, demonstrated even stronger predictive power for response to the this compound-nivolumab combination in non-melanoma patients.[5]
Comparative Analysis of IDO1 Inhibitors and the IFN-γ Biomarker
While the development of this compound for certain indications has been discontinued, the insights gained from its clinical trials remain valuable for the broader field of IDO1 inhibition.[7][8] Here, we compare this compound with other notable IDO1 inhibitors, focusing on the available data regarding the IFN-γ gene signature as a response predictor.
| Feature | This compound (BMS-986205) | Epacadostat (INCB024360) | Navoximod (GDC-0919/NLG919) |
| Mechanism of Action | Selective, oral IDO1 inhibitor.[1][9] | Potent and selective oral inhibitor of the IDO1 enzyme. | Investigational small molecule inhibitor of IDO1.[3] |
| Clinical Development Status | Development for some indications has been discontinued.[7][8] | Development was largely halted after the Phase 3 ECHO-301 trial failed to meet its primary endpoint. | Investigated in Phase 1 and 2 trials, both as a monotherapy and in combination.[10] |
| IFN-γ Signature as a Predictive Biomarker | Strongly Associated: A high IFN-γ gene signature, particularly with low TDO2 expression, is predictive of a greater response to this compound in combination with nivolumab in non-melanoma patients.[5][6] The Area Under the Curve (AUC) for the predictive power of the IFN-γ signature for Overall Response Rate (ORR) was 67.9%. When combined with low TDO2 expression, the AUC for the composite biomarker increased to 89% in non-melanoma patients.[6] | Less Clearly Defined: While the rationale for combining epacadostat with checkpoint inhibitors was based on the IFN-γ-induced expression of both IDO1 and PD-L1, the clinical trials did not prospectively use the IFN-γ signature as a primary biomarker for patient selection. Retrospective analyses have not consistently demonstrated a strong predictive value. | Limited Data: There is a lack of clear evidence from the initial clinical trials of navoximod to suggest that the IFN-γ gene signature was a primary biomarker of interest or that it correlated with response.[10] |
| Key Clinical Trial Findings | In the NCT02658890 trial, responses were observed across various tumor types in combination with nivolumab.[5] The maximum tolerated dose was determined to be 200 mg.[5] | The Phase 3 ECHO-301 trial of epacadostat plus pembrolizumab in unresectable or metastatic melanoma did not show a significant improvement in progression-free or overall survival compared to pembrolizumab alone. | In a Phase 1b study in combination with atezolizumab, objective responses were observed in a minority of patients. The addition of navoximod to atezolizumab did not show a clear benefit.[10] |
Experimental Protocols
Measuring the IFN-γ Gene Signature
The IFN-γ gene signature is typically assessed using gene expression profiling of a baseline tumor biopsy. While the exact composition of the signature can vary between studies, it generally includes a panel of genes that are upregulated in response to IFN-γ signaling.
A representative, generalized protocol for assessing the IFN-γ gene signature is as follows:
-
Tumor Biopsy and RNA Extraction: A fresh or formalin-fixed paraffin-embedded (FFPE) tumor biopsy is obtained from the patient prior to treatment initiation. Total RNA is then extracted from the tumor tissue using standard molecular biology techniques.
-
Gene Expression Profiling: The expression levels of a predefined panel of IFN-γ-related genes are quantified. This can be achieved through various platforms, including:
-
RNA Sequencing (RNA-Seq): Provides a comprehensive and unbiased view of the transcriptome.
-
NanoString nCounter Analysis: A hybridization-based technology that allows for the direct and multiplexed measurement of gene expression without the need for reverse transcription or amplification.
-
-
Data Normalization and Signature Score Calculation: The raw gene expression data is normalized to control for technical variability. A signature score is then calculated, often as a weighted or unweighted average of the expression levels of the genes within the signature.
-
Patient Stratification: Patients are typically stratified into "high" and "low" signature groups based on a predefined cutoff value for the calculated score.
A commonly referenced IFN-γ gene signature includes genes such as IFNG, CXCL9, CXCL10, IDO1, STAT1, HLA-DRA, and genes associated with cytotoxic T-cell activity like GZMA and PRF1.
Clinical Trial Protocol for this compound (NCT02658890 - Abridged)
-
Study Design: A Phase 1/2, open-label, multicenter study to evaluate the safety, tolerability, and efficacy of this compound in combination with nivolumab, and in a separate cohort with nivolumab and ipilimumab, in patients with advanced solid tumors.[5]
-
Patient Population: Patients with various advanced or metastatic solid tumors who had progressed on or were intolerant to standard therapies.[5]
-
Treatment Arms (Simplified):
-
Dose-escalation and expansion cohorts of this compound administered orally once daily in combination with intravenous nivolumab.[5]
-
-
Biomarker Analysis: Mandatory submission of baseline tumor biopsy tissue for exploratory biomarker analysis, including gene expression profiling for the IFN-γ signature and TDO2 expression.[5]
-
Efficacy Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included Overall Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS).[5]
Signaling Pathways and Experimental Workflows
IDO1 and IFN-γ Signaling Pathway
Caption: The interplay between IFN-gamma and the IDO1 pathway in the tumor microenvironment.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for IFN-gamma gene signature analysis as a predictive biomarker.
Logical Relationship of Biomarker and Response
Caption: The predictive relationship between the composite biomarker and treatment response.
Conclusion
The IFN-γ gene signature stands out as a significant predictive biomarker for the efficacy of the IDO1 inhibitor this compound, particularly when used in combination with checkpoint inhibitors. The data strongly suggest that a pre-inflamed tumor microenvironment is a key determinant of response to IDO1 pathway blockade. While the clinical development of this compound has faced challenges, the biomarker-driven insights from its trials are invaluable. For other IDO1 inhibitors like epacadostat and navoximod, the predictive role of the IFN-γ signature is less established, highlighting a potential area for further investigation in the quest for personalized cancer immunotherapy. Future research in this field should prioritize the prospective validation of the IFN-γ gene signature and other biomarkers to identify patient populations most likely to benefit from targeting the IDO1 pathway.
References
- 1. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. merck.com [merck.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor this compound Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
TDO2 Expression: A Key Resistance Mechanism to the IDO1 Inhibitor Linrodostat
A Comparative Guide for Researchers and Drug Development Professionals
The inhibition of the tryptophan-catabolizing enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has been a promising strategy in cancer immunotherapy. Linrodostat (BMS-986205), a selective IDO1 inhibitor, has been investigated for its potential to restore antitumor immunity. However, emerging evidence points to the compensatory upregulation of a second tryptophan-degrading enzyme, tryptophan 2,3-dioxygenase (TDO2), as a significant mechanism of resistance to IDO1-targeted therapies. This guide provides a comparative analysis of TDO2 expression as a resistance mechanism to this compound, supported by experimental data and detailed methodologies.
The Tryptophan Catabolism Axis in Cancer Immunity
Tryptophan is an essential amino acid crucial for T-cell function. Its depletion and the accumulation of its catabolites, known as kynurenines, in the tumor microenvironment lead to the suppression of effector T cells and the promotion of regulatory T cells, thereby fostering an immunosuppressive milieu that allows tumors to evade immune surveillance.[1][2] Both IDO1 and TDO2 catalyze the initial and rate-limiting step in this pathway.[1][2]
This compound is an orally available inhibitor of IDO1, which specifically binds to the enzyme and blocks its activity.[3] This is intended to increase tryptophan levels and reduce kynurenine production within the tumor, thereby restoring T-cell-mediated antitumor immunity.[3]
TDO2 Upregulation: A Compensatory Resistance Pathway
A critical challenge in targeting the tryptophan catabolism pathway is the existence of the functionally redundant enzyme, TDO2. Studies have shown that selective inhibition of IDO1 can lead to a compensatory upregulation of TDO2, allowing cancer cells to maintain an immunosuppressive microenvironment and thereby develop resistance to IDO1 inhibitors.[4][5] This highlights the importance of understanding and overcoming this resistance mechanism for the successful clinical application of drugs like this compound.
The following diagram illustrates the signaling pathway and the mechanism of resistance.
Comparative Efficacy Data
The efficacy of targeting IDO1 alone versus a dual-inhibition strategy is a critical area of investigation. Preclinical and clinical data are beginning to shed light on this comparison.
Preclinical Evidence: Dual IDO1/TDO2 Inhibition
In a preclinical study using a cisplatin-resistant non-small cell lung cancer (NSCLC) model, the dual IDO1/TDO2 inhibitor AT-0174 demonstrated superior efficacy compared to a selective IDO1 inhibitor.[4][5]
| Treatment Group | Median Survival (days) | Tumor Growth Inhibition |
| Vehicle | Not reported | Baseline |
| IDO1 Inhibitor | 32 | Moderate |
| AT-0174 (Dual IDO1/TDO2 Inhibitor) | 36 | Significant |
| Anti-PD1 Antibody | 35 | Significant |
| AT-0174 + Anti-PD1 Antibody | 50 | Strongest |
| Table 1: Preclinical efficacy of a dual IDO1/TDO2 inhibitor in a murine NSCLC model.[6] |
These findings suggest that dual inhibition of both IDO1 and TDO2 may be a more effective therapeutic strategy, particularly in combination with checkpoint inhibitors.[5][6]
Clinical Data: TDO2 Expression and Response to this compound
A phase 1/2 study of this compound in combination with nivolumab in patients with advanced solid tumors provided clinical evidence for the role of TDO2 in resistance.[7][8] The study found that baseline tumor TDO2 gene expression was associated with response to treatment.[7][8]
| Patient Cohort (Non-melanoma) | Biomarker | Association with Response (p-value) |
| This compound + Nivolumab | High IFN-γ Signature | 0.063 |
| This compound + Nivolumab | Low TDO2 Expression + High IFN-γ Signature | 0.021 |
| Table 2: Association of TDO2 expression and IFN-γ signature with response to this compound plus nivolumab in non-melanoma patients.[9] |
This clinical data suggests that patients with low TDO2 expression and a high IFN-γ signature are more likely to respond to this compound in combination with a PD-1 inhibitor.[9] This underscores the potential of TDO2 as a predictive biomarker for patient stratification.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Immunohistochemistry (IHC) for TDO2 Protein Expression
This protocol describes the detection of TDO2 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: anti-TDO2 antibody
-
Secondary antibody (HRP-conjugated)
-
DAB chromogen kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by a graded ethanol series (100%, 95%, 70%, 50%; 2 min each) and finally in distilled water.
-
Antigen Retrieval: Heat slides in antigen retrieval solution at 95-100°C for 20-30 minutes. Cool to room temperature.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Wash with PBS. Block non-specific binding with a blocking serum for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-TDO2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash with PBS. Apply DAB chromogen solution and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene. Mount with a permanent mounting medium.
Evaluation: TDO2 expression is typically evaluated based on the intensity and percentage of stained tumor cells.[5]
Quantitative PCR (qPCR) for TDO2 Gene Expression
This protocol outlines the measurement of TDO2 mRNA levels in tumor tissue or cell lines.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for TDO2 and a housekeeping gene (e.g., ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for TDO2 or the housekeeping gene, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling program.
-
Data Analysis: Calculate the relative expression of TDO2 using the 2-ΔΔCT method, normalizing to the housekeeping gene.[5]
Cell Viability Assay
This protocol is for assessing the effect of IDO1/TDO2 inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
IDO1 inhibitor (e.g., this compound), TDO2 inhibitor, or dual inhibitor
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the inhibitor(s) for a specified duration (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Visualizing the Experimental Workflow
The following diagram outlines a typical experimental workflow to investigate TDO2-mediated resistance.
Conclusion and Future Directions
The expression of TDO2 represents a significant challenge to the efficacy of the selective IDO1 inhibitor this compound. Preclinical and clinical data strongly suggest that compensatory TDO2 upregulation can lead to therapeutic resistance. This guide provides a framework for researchers to investigate this phenomenon further, offering comparative data and detailed experimental protocols.
Future research should focus on:
-
Head-to-head preclinical studies directly comparing this compound with dual IDO1/TDO2 inhibitors in models with varying TDO2 expression levels.
-
The development and validation of robust TDO2 biomarker assays to guide patient selection for clinical trials.
-
Further clinical investigation of dual IDO1/TDO2 inhibitors, both as monotherapies and in combination with other immunotherapies, in patient populations stratified by TDO2 expression.
By addressing these key areas, the field can move closer to overcoming TDO2-mediated resistance and unlocking the full therapeutic potential of targeting the tryptophan catabolism pathway in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. TDO2 overexpression correlates with poor prognosis, cancer stemness, and resistance to cetuximab in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor this compound Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Mechanisms of Linrodostat and Other IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in mediating tumor immune evasion. This guide provides an in-depth comparison of the binding mechanisms of Linrodostat (BMS-986205), a clinical-stage IDO1 inhibitor, with other notable inhibitors such as Epacadostat and Navoximod. The information herein, supported by experimental data, is intended to aid researchers in understanding the nuances of IDO1 inhibition and in the development of next-generation therapeutics.
Executive Summary of IDO1 Inhibitor Binding Mechanisms
The IDO1 enzyme, a heme-containing dioxygenase, catalyzes the rate-limiting step in tryptophan catabolism. Inhibition of IDO1 can be achieved through various mechanisms, primarily targeting either the holo-enzyme (heme-bound) or the apo-enzyme (heme-free).
-
This compound (BMS-986205) is distinguished as a selective and irreversible inhibitor that uniquely targets the apo-form of IDO1.[1][2] It competes with the heme cofactor for binding to the enzyme, and once bound, it prevents heme from rebinding, leading to sustained inhibition.[1]
-
Epacadostat (INCB024360) , in contrast, is a potent and selective competitive reversible inhibitor that binds to the ferrous heme cofactor within the catalytic site of the holo-IDO1 .[2][3]
-
Navoximod (GDC-0919) acts as a potent, non-competitive inhibitor of the IDO1 pathway.[4][5]
These distinct binding modalities result in different kinetic profiles and may have varied impacts on the dual catalytic and signaling functions of the IDO1 enzyme.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported potency of this compound, Epacadostat, and Navoximod from various enzymatic and cell-based assays.
| Inhibitor | Target | Assay Type | Potency (IC50/EC50/Ki) | Reference(s) |
| This compound (BMS-986205) | Human IDO1 | IDO1-HEK293 cells | IC50: 1.1 nM | [6][7] |
| Human IDO1 | HeLa cells | IC50: 1.7 nM | [8] | |
| Human IDO1 | SKOV3 cells | IC50: 3.4 nM | ||
| Human IDO1 | Jurkat T-cell co-culture | IC50: ~8 nM | [2] | |
| Epacadostat (INCB024360) | Human IDO1 | Enzymatic Assay | IC50: 71.8 nM | [9] |
| Human IDO1 | HeLa cells | IC50: 7.1 nM | [9] | |
| Human IDO1 | IFNγ-stimulated OCI-AML2 cells | IC50: 3.4 nM | [10] | |
| Human IDO1 | SKOV-3 cells | IC50: 17.63 nM | [11] | |
| Human IDO1 | Jurkat T-cell co-culture | IC50: ~18 nM | [2] | |
| Navoximod (GDC-0919) | Human IDO1 | Enzymatic Assay | Ki: 7 nM | [12][13][14] |
| Human IDO1 | Enzymatic Assay | IC50: 28 nM | [15][16] | |
| Human IDO1 | Cell-based Assay | EC50: 75 nM | [12][13][14] | |
| Human IDO1 | Human MLR Assay | ED50: 80 nM | [13] |
Detailed Experimental Protocols
Accurate assessment of IDO1 inhibitor potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for common in vitro and cell-based assays.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the production of kynurenine.
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-Tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (Ehrlich's reagent)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[17]
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the purified recombinant IDO1 protein to each well.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[17]
-
Incubate the plate at 37°C for 30-60 minutes.[17]
-
Terminate the reaction by adding 30% (w/v) TCA.[17]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Calculate the concentration of kynurenine produced using a standard curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa)
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS) and supplements
-
Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (Ehrlich's reagent)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Seed the cells (e.g., SKOV-3 at 3 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[2]
-
The next day, add IFN-γ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression.[2]
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Remove the medium and replace it with fresh assay medium containing various concentrations of the test compound and a final concentration of 50 µg/mL L-tryptophan.[2]
-
Incubate the cells for an additional 24 hours.
-
Collect the cell culture supernatant.
-
Add 6.1 N TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[2]
-
Centrifuge the plate to remove any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Calculate the amount of kynurenine produced and determine the EC50 value of the inhibitor.
Visualizing Binding Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: The catalytic cycle of the IDO1 enzyme.
Caption: Diverse binding mechanisms of IDO1 inhibitors.
Caption: General workflow for an in vitro IDO1 inhibition assay.
Concluding Remarks
The landscape of IDO1 inhibitor development is characterized by a diversity of binding mechanisms, each with its own set of therapeutic implications. This compound's unique approach of targeting the apo-enzyme and inducing irreversible inhibition presents a distinct profile compared to the holo-enzyme targeting strategies of Epacadostat and Navoximod. A thorough understanding of these molecular interactions, supported by robust and reproducible experimental data, is paramount for the rational design and clinical advancement of novel IDO1-targeted cancer immunotherapies. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to this promising field of drug discovery.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. oncotarget.com [oncotarget.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound mesylate | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 15. Navoximod (GDC-0919, NLG919) | IDO1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. d-nb.info [d-nb.info]
- 17. benchchem.com [benchchem.com]
This guide provides a detailed in vitro comparison of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Linrodostat (BMS-986205) and navoximod (GDC-0919, NLG-919). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical mediator of immune suppression in the tumor microenvironment.[1][2] Its inhibition is a promising strategy in cancer immunotherapy. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available experimental data.
Mechanism of Action
Both this compound and navoximod are potent inhibitors of the IDO1 enzyme, which catalyzes the conversion of tryptophan to N-formylkynurenine, the initial and rate-limiting step in the kynurenine pathway.[3][4] By blocking IDO1, these inhibitors aim to reduce kynurenine levels and reverse the associated immune suppression, thereby restoring T-cell function and promoting an anti-tumor immune response.[1][2] this compound is characterized as a selective and irreversible inhibitor of IDO1.[5][6] It mechanistically competes with the heme cofactor for binding to the apo-form of the enzyme.[7] Navoximod is also a potent, orally available small-molecule inhibitor of the IDO1 pathway.[8][9]
Comparative Performance Data
The following tables summarize the in vitro inhibitory activities of this compound and navoximod based on reported biochemical and cell-based assays.
Table 1: Biochemical and Cellular Inhibitory Activity
| Parameter | This compound (BMS-986205) | Navoximod (GDC-0919) | Source(s) |
| Target(s) | IDO1 | IDO1 | [5][8] |
| Mechanism | Irreversible | Reversible | [5] |
| IC50 (Cell-free, human IDO1) | 1.7 nM | Not explicitly found | [5] |
| Ki (Cell-free, human IDO1) | Not explicitly found | 7 nM | [8] |
| IC50 (HeLa cell-based assay) | 1.7 nM | 83.37 ± 9.59 nM | [5][10] |
| IC50 (IDO1-HEK293 cell-based) | 1.1 nM | Not explicitly found | [5][6][11] |
| EC50 (Cell-based assay) | Not explicitly found | 75 nM | [8][9] |
| ED50 (T-cell suppression assay) | Not explicitly found | 80 nM (human), 120 nM (mouse) | [8] |
Table 2: Selectivity
| Parameter | This compound (BMS-986205) | Navoximod (GDC-0919) | Source(s) |
| IC50 (TDO-HEK293 cell-based) | >2000 nM | Not explicitly found | [5][6] |
| Activity against TDO2 | No inhibitory activity | Not explicitly found | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for in vitro assays used to characterize IDO1 inhibitors.
1. HeLa Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)
This assay is commonly used to determine the potency of IDO1 inhibitors in a cellular context.
-
Cell Culture and IDO1 Induction:
-
Compound Treatment:
-
Serial dilutions of the test compounds (this compound or navoximod) are prepared and added to the IFN-γ-stimulated cells.
-
The cells are then incubated for 48 hours to allow for IDO1 activity and the production of kynurenine.[9]
-
-
Kynurenine Detection:
-
After incubation, a portion of the cell culture supernatant (e.g., 150 µL) is transferred to a new 96-well plate.[9]
-
To hydrolyze N-formylkynurenine to kynurenine, 30% trichloroacetic acid is added, and the mixture is incubated at 50°C for 30 minutes.[9]
-
For colorimetric detection, the supernatant is mixed with an equal volume of Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in glacial acetic acid) and incubated for 10 minutes at room temperature.[9]
-
The absorbance is measured at 490 nm using a microplate reader. The concentration of kynurenine is determined by comparison to a standard curve.[9]
-
-
Data Analysis:
-
The IC50 value, representing the concentration of the inhibitor that reduces kynurenine production by 50%, is calculated from the dose-response curve.
-
2. T-cell Suppression Assay (Mixed Lymphocyte Reaction)
This assay evaluates the ability of an inhibitor to restore T-cell proliferation in the presence of IDO-expressing cells.
-
Co-culture Setup:
-
IDO-expressing cells, such as human monocyte-derived dendritic cells (DCs), are co-cultured with allogeneic T-cells.
-
The presence of active IDO1 in the DCs leads to tryptophan depletion and kynurenine production, which suppresses T-cell proliferation.
-
-
Inhibitor Treatment:
-
Varying concentrations of the IDO1 inhibitor are added to the co-culture.
-
-
Proliferation Measurement:
-
T-cell proliferation is assessed using standard methods, such as the incorporation of radiolabeled thymidine or a fluorescent dye like CFSE.
-
-
Data Analysis:
-
The ED50 value, the effective dose that restores 50% of the maximal T-cell response, is determined. For navoximod, the ED50 was found to be 80 nM in a human mixed lymphocyte reaction.[8]
-
Visualizing the Pathway and Workflow
IDO1 Signaling Pathway
The diagram below illustrates the central role of IDO1 in the kynurenine pathway and the mechanism of its inhibition.
Caption: The IDO1 enzyme metabolizes tryptophan into kynurenine, leading to immune suppression.
Experimental Workflow for IDO1 Inhibition Assay
The following diagram outlines the key steps in a typical cell-based assay to screen for IDO1 inhibitors.
Caption: Workflow for a cell-based assay to measure IDO1 inhibition by quantifying kynurenine.
Conclusion
Based on the available in vitro data, both this compound and navoximod are potent inhibitors of the IDO1 enzyme. This compound demonstrates high potency in both cell-free and cell-based assays, with IC50 values in the low nanomolar range, and is characterized by its irreversible mechanism of action and high selectivity over the TDO enzyme.[3][5][6] Navoximod also shows potent inhibition of the IDO1 pathway, effectively reversing IDO-induced T-cell suppression in the nanomolar range.[8] While direct comparative studies are limited, the data suggests that this compound may have a higher potency in direct enzymatic and cell-based inhibition assays. The choice between these inhibitors for research or therapeutic development may depend on the specific experimental context, desired mechanism of action (irreversible vs. reversible), and the broader pharmacokinetic and pharmacodynamic profile of the compounds.
References
- 1. Facebook [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. navoximod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Linrodostat: A Comparative Analysis of Specificity for IDO1 over IDO2 and TDO2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Linrodostat's (also known as BMS-986205) inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) versus its activity against the related enzymes indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase 2 (TDO2). The information presented is supported by experimental data to aid in the evaluation of this compound's selectivity profile.
Executive Summary
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against human IDO1 and TDO2, as well as qualitative data for murine IDO2. This data is derived from in vitro cellular assays measuring the production of kynurenine, a downstream metabolite of tryptophan catabolism.
| Target Enzyme | Cell Line/Assay System | IC50 (nM) | Reference(s) |
| Human IDO1 | HEK293 cells expressing human IDO1 | 1.1 | [3][6][7][8] |
| HeLa cells (human) | 1.7 | [3][4] | |
| Human TDO2 | Human tryptophan-2,3-dioxygenase cell-based assay | > 2000 | [3][4] |
| Murine IDO2 | Not specified | No inhibitory activity | [1][2][5] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for determining this compound's specificity, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
Confirming Linrodostat's In Vivo Efficacy: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to confirm the in vivo efficacy of Linrodostat (BMS-986205), a potent and selective irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] We will explore key pharmacodynamic markers, compare them with those of other IDO1 inhibitors, and provide detailed experimental methodologies.
The IDO1 Pathway: A Key Immunosuppressive Mechanism
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[4] By catalyzing the conversion of the essential amino acid tryptophan to kynurenine, IDO1 plays a significant role in suppressing the immune system, particularly in the tumor microenvironment.[3][5][6] This immunosuppression is achieved through two main mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and activation, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[5][6][7][8] The overexpression of IDO1 in various cancers is associated with poor prognosis and resistance to immunotherapy.[5][9]
This compound is designed to counteract this immunosuppressive mechanism by irreversibly inhibiting IDO1, thereby restoring anti-tumor immune responses.[1][3]
Figure 1. The IDO1 signaling pathway and the mechanism of action of this compound.
Key Biomarkers for Assessing this compound's Efficacy
The primary pharmacodynamic (PD) biomarkers for evaluating the in vivo efficacy of this compound revolve around the direct measurement of the enzymatic activity of IDO1.
1. Kynurenine (Kyn) Levels: A direct product of IDO1-mediated tryptophan catabolism, a significant reduction in kynurenine levels in plasma, tumor tissue, and draining lymph nodes is a primary indicator of target engagement and efficacy.[4][10]
2. Tryptophan (Trp) Levels: As IDO1 inhibition prevents the degradation of tryptophan, an increase or stabilization of tryptophan levels is an expected outcome.
3. Kynurenine/Tryptophan (Kyn/Trp) Ratio: This ratio is often considered a more robust biomarker than either metabolite alone, as it normalizes for variations in dietary tryptophan intake and provides a clear indication of IDO1 enzyme activity. A significant decrease in the Kyn/Trp ratio is a strong indicator of effective IDO1 inhibition.
4. Immune Cell Infiltration and Activation: Downstream effects of IDO1 inhibition include the restoration of anti-tumor immunity. An increase in the proliferation and activation of CD8+ effector T-cells and natural killer (NK) cells, along with a decrease in the number of immunosuppressive Tregs within the tumor microenvironment, are crucial secondary biomarkers.[3][6]
Comparative Analysis of IDO1 Inhibitors
This compound has demonstrated potent and selective inhibition of IDO1. The following table provides a comparative summary of this compound and other notable IDO1 inhibitors.
| Inhibitor | Company | Mechanism of Action | IC50 (IDO1) | Key In Vivo Efficacy Data |
| This compound (BMS-986205) | Bristol Myers Squibb | Irreversible, selective IDO1 inhibitor | 1.1 nM (in IDO1-HEK293 cells)[11] | Significant reduction in kynurenine levels in human tumor xenograft models.[10] In a Phase 1/2 study, this compound in combination with nivolumab decreased serum and tumoral kynurenine levels.[9][10] |
| Epacadostat (INCB024360) | Incyte Corporation | Reversible, potent, and selective IDO1 inhibitor | ~10 nM | Demonstrated dose-dependent reduction of kynurenine in plasma and tumor tissues in preclinical models.[4] However, a Phase 3 trial in combination with pembrolizumab for melanoma failed to meet its primary endpoint.[12] |
| Navoximod (GDC-0919) | NewLink Genetics / Genentech | Tryptophan noncompetitive inhibitor | - | Showed modest clinical activity in combination with atezolizumab in a Phase 1 trial.[13] |
| Indoximod | NewLink Genetics | Tryptophan mimetic, indirectly inhibits IDO1/TDO | 7.7 µM | Acts differently by restoring mTORC1 signaling in T-cells.[14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biomarkers. Below are representative protocols for key experiments.
In Vivo Tumor Xenograft Model
This workflow is commonly used to assess the in vivo efficacy of IDO1 inhibitors.
Figure 2. A typical experimental workflow for in vivo efficacy studies.
1. Cell Lines and Culture:
-
Human cancer cell lines known to express IDO1, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer), are commonly used.[2]
-
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Models:
-
Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies to prevent rejection of human tumor cells.
-
For studies involving immune response evaluation, humanized mouse models with reconstituted human immune systems are employed.
3. Tumor Implantation and Treatment:
-
A suspension of tumor cells is injected subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is typically administered orally once daily.[2]
4. Sample Collection and Processing:
-
Blood samples are collected via retro-orbital bleeding or cardiac puncture at specified time points. Plasma is separated by centrifugation and stored at -80°C.
-
Tumors and draining lymph nodes are excised, weighed, and either snap-frozen in liquid nitrogen for metabolite analysis or fixed in formalin for immunohistochemistry.
5. Biomarker Analysis:
-
Metabolite Quantification (Kynurenine and Tryptophan):
-
Plasma and tissue homogenates are subjected to protein precipitation.
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify kynurenine and tryptophan concentrations.
-
-
Immunohistochemistry (IHC):
-
Formalin-fixed, paraffin-embedded tumor sections are stained with antibodies against immune cell markers such as CD8 (cytotoxic T-cells), FoxP3 (Tregs), and CD68 (macrophages).
-
The density of positive cells within the tumor is quantified.
-
-
Flow Cytometry:
-
Fresh tumor tissue is dissociated into a single-cell suspension.
-
Cells are stained with fluorescently labeled antibodies against various immune cell surface and intracellular markers.
-
The percentage and activation status of different immune cell populations are analyzed.
-
Conclusion
The in vivo efficacy of this compound is primarily confirmed by its ability to significantly reduce kynurenine levels and the Kyn/Trp ratio, demonstrating potent target engagement of the IDO1 enzyme. These pharmacodynamic biomarkers, coupled with the downstream effects on immune cell populations within the tumor microenvironment, provide a comprehensive picture of this compound's biological activity. When compared to other IDO1 inhibitors, this compound exhibits a favorable profile with its irreversible mechanism and high potency. The provided experimental protocols offer a standardized framework for researchers to robustly evaluate the efficacy of this compound and other IDO1 pathway inhibitors in preclinical and clinical settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Facebook [cancer.gov]
- 4. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortislife.com [fortislife.com]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
Linrodostat's Metabolic Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Linrodostat (BMS-986205) is a potent and irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key metabolic enzyme implicated in tumor immune evasion.[1][2][3] Its high selectivity is a critical attribute for therapeutic applications, minimizing off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity with other metabolic enzymes, supported by available experimental data and detailed methodologies.
Comparative Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for human IDO1 over other closely related metabolic enzymes, namely tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 2 (IDO2). The following table summarizes the inhibitory activity of this compound against these enzymes.
| Enzyme Target | Species | Cell Line | IC50 (nM) | Reference |
| IDO1 | Human | Recombinant | 1.7 | [2][3] |
| IDO1 | Human | HEK293 (overexpressing) | 1.1 | [1][3] |
| IDO1 | Human | HeLa (IFNγ-stimulated) | 1.7 | [3] |
| TDO | Human | HEK293 (overexpressing) | >2000 | [3] |
| IDO2 | Murine | HEK293 (overexpressing) | No significant inhibition | [4] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Experimental Protocols
The determination of this compound's selectivity profile involves robust cellular assays that quantify the enzymatic activity by measuring the production of kynurenine, the downstream metabolite of tryptophan catabolism.
Cellular IDO1 and TDO Inhibition Assay
This assay assesses the inhibitory effect of this compound on IDO1 and TDO activity in a cellular context.
1. Cell Culture and Treatment:
-
Human embryonic kidney (HEK293) cells engineered to overexpress either human IDO1 or human TDO are cultured in appropriate media.
-
For endogenous IDO1 expression, human cervical cancer cells (HeLa) or ovarian cancer cells (SKOV-3) are stimulated with interferon-gamma (IFNγ) to induce IDO1 expression.[5]
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
2. Measurement of Kynurenine:
-
After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured. This is typically achieved through one of two methods:
-
Spectrophotometric Method: N-formylkynurenine in the supernatant is hydrolyzed to kynurenine by adding trichloroacetic acid and incubating at 50°C. The absorbance of kynurenine is then measured at 321 nm.[6]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and specific method is used for accurate quantification of kynurenine.[7][8][9][10][11]
-
3. Data Analysis:
-
The IC50 values are calculated by plotting the percentage of inhibition of kynurenine production against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Kynurenine Measurement by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of cell culture supernatant, an internal standard (e.g., deuterated kynurenine, Kyn-d4) is added.[7]
-
Proteins are precipitated by adding an acid (e.g., trifluoroacetic acid or trichloroacetic acid) or an organic solvent (e.g., methanol).[7][9]
-
The mixture is centrifuged, and the supernatant is transferred to a new plate or vial for analysis.
2. LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify kynurenine and its internal standard based on their unique mass-to-charge ratios (m/z) of precursor and product ions.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: IDO1 Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Assessing Cross-Reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Linrodostat
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Linrodostat, a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). It includes detailed procedural guidance on personal protective equipment (PPE), experimental protocols for both in vitro and in vivo studies, and a comprehensive disposal plan to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the required PPE based on the potential hazards identified in the Safety Data Sheet (SDS).
| Hazard Category | Required PPE |
| Eye/Face Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (chemically resistant, e.g., nitrile) |
| Skin and Body Protection | Impervious laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator |
Experimental Protocols
In Vitro Cell-Based Assay: IDO1 Inhibition and Cell Viability
This protocol outlines a method to assess the inhibitory effect of this compound on IDO1 activity and its impact on cancer cell viability.
Materials:
-
SKOV-3 and Jurkat clone E6-1 cells
-
This compound
-
Interferon-gamma (IFNγ)
-
Cell culture medium and supplements
-
96-well plates
-
Reagents for kynurenine measurement
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Plating:
-
IDO1 Induction:
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to achieve final concentrations ranging from 0.01 to 100 μM.
-
Add the diluted this compound solutions to the designated wells.
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]
-
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant to measure the concentration of kynurenine, a product of IDO1 activity.
-
Use a commercially available kynurenine assay kit or a standard colorimetric method.
-
-
Cell Viability Assessment:
-
After removing the supernatant, assess the viability of the cells remaining in the plate using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.
-
Follow the manufacturer's instructions for the chosen assay.
-
In Vivo Animal Study: Oral Administration in a Mouse Xenograft Model
This protocol describes the oral administration of this compound to female athymic nude mice bearing SKOV-3 tumor xenografts.
Materials:
-
Female athymic nude (nu/nu) mice (6-8 weeks old)
-
SKOV-3 cells
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, polyethylene glycol 400, propylene glycol, and d-α-tocopheryl PEG 1000 succinate)
-
Oral gavage needles (20-22 gauge, flexible or curved with a rounded tip)
-
Animal balance
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant SKOV-3 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size.
-
Measure tumor volume using calipers.
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
-
Preparation for Oral Gavage:
-
Weigh each mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.[2]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[2][3]
-
Formulate this compound in the vehicle solution at the desired concentration.
-
-
Oral Gavage Administration: [2][3][4][5][6]
-
Properly restrain the mouse by scruffing the neck to immobilize the head.[4][5]
-
Hold the mouse in a vertical position.[6]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow as the tube passes.[2]
-
Do not force the needle. If resistance is met, withdraw and reinsert.[2][3]
-
Once the needle is at the predetermined depth, slowly administer the this compound solution.[3]
-
Withdraw the needle straight out.[6]
-
Administer this compound or the vehicle control orally once daily for the duration of the study.
-
-
Monitoring and Endpoint:
-
Monitor the animals daily for any signs of toxicity.
-
Measure tumor volumes regularly.
-
At the end of the study, collect blood and tumor tissue for pharmacodynamic and pharmacokinetic analyses.
-
Signaling Pathway
The following diagram illustrates the signaling pathway of Indoleamine 2,3-dioxygenase 1 (IDO1), which is the target of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
